Piperafizine B
Beschreibung
3,6-Dibenzylidene-2,5-dioxopiperazine has been reported in Streptomyces thioluteus and Aspergillus nidulans with data available.
structure given in first source; isolated from Streptoverticillium aspergilloides
Eigenschaften
IUPAC Name |
3,6-dibenzylidenepiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-12H,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUEJIDSYCCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Architecture and Biological Landscape of Piperafizine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperafizine B, a naturally occurring diketopiperazine, presents a compelling scaffold for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and biological activities, with a focus on its potential as an anticancer agent. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further research and development.
Chemical Structure and Properties
This compound is chemically known as 3,6-dibenzylidenepiperazine-2,5-dione.[1] It belongs to the pyrazine (B50134) class of organic compounds.[1] The core structure consists of a piperazine-2,5-dione ring substituted with two benzylidene groups at positions 3 and 6.
| Property | Value | Source |
| IUPAC Name | 3,6-dibenzylidenepiperazine-2,5-dione | [1] |
| Molecular Formula | C₁₈H₁₄N₂O₂ | [1] |
| Molecular Weight | 290.3 g/mol | [1] |
| SMILES | C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 | [1] |
| InChI | InChI=1S/C18H14N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-12H,(H,19,22)(H,20,21) | [1] |
| InChIKey | RFSUEJIDSYCCLL-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of 3,6-diunsaturated 2,5-diketopiperazines, including this compound, can be achieved through a one-pot reaction involving an aldol (B89426) condensation and alkylation followed by a second aldol condensation. A general procedure is outlined below, adapted from the synthesis of related derivatives.
Experimental Protocol: Synthesis of 3,6-dibenzylidenepiperazine-2,5-dione
Materials:
-
1,4-diacetyl-2,5-diketopiperazine
-
Allyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Dry N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1,4-diacetyl-2,5-diketopiperazine (1.0 equivalent) and benzaldehyde (1.0 equivalent) in dry DMF, add allyl bromide (2.5 equivalents) and Cs₂CO₃ (2.5 equivalents).
-
Stir the reaction mixture at room temperature until the initial aldol condensation and N-alkylation are complete, as monitored by thin-layer chromatography (TLC).
-
Add a second portion of benzaldehyde (2.0 equivalents) to the reaction mixture.
-
Heat the mixture to 95 °C and stir for approximately 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 3,6-dibenzylidenepiperazine-2,5-dione.
Caption: General synthetic workflow for this compound analogs.
Biological Activity and Mechanism of Action
This compound and its derivatives have demonstrated notable biological activities, particularly in the realm of oncology. The core piperazine-2,5-dione scaffold is recognized for its therapeutic potential.
Anticancer Activity
Studies on derivatives of this compound have shown significant anticancer activity against various cell lines. While specific IC₅₀ values for this compound are not extensively reported in the readily available literature, its analogs exhibit potent cytotoxicity. For instance, certain 3,6-diunsaturated 2,5-diketopiperazine derivatives show IC₅₀ values in the low micromolar range against human lung carcinoma (A549) and human cervical cancer (HeLa) cell lines.
The proposed mechanism of action for this class of compounds involves the induction of apoptosis and cell cycle arrest, primarily at the G2/M phase.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
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Human cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours.
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Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
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Remove the medium and dissolve the formazan crystals in DMSO.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the cell viability and determine the IC₅₀ value.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Human cancer cell lines
-
This compound
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound at a concentration close to its IC₅₀ value for 24-48 hours.
-
Harvest and fix the cells in 70% ethanol (B145695) at -20 °C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
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Incubate in the dark for 30 minutes at room temperature.
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Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathways
The anticancer effects of this compound analogs are primarily attributed to the induction of apoptosis and cell cycle arrest. While the specific upstream targets of this compound are not fully elucidated, a generalized signaling pathway can be proposed based on the observed cellular outcomes.
Caption: Proposed mechanism of action for this compound analogs.
Conclusion and Future Directions
This compound represents a valuable natural product scaffold with significant potential for the development of novel anticancer therapeutics. Its derivatives have demonstrated potent cytotoxic effects through the induction of apoptosis and cell cycle arrest. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound. Structure-activity relationship (SAR) studies on a wider range of analogs could lead to the identification of compounds with enhanced potency and selectivity, paving the way for future preclinical and clinical development. The detailed protocols provided herein serve as a foundation for researchers to further explore the therapeutic utility of this promising class of compounds.
References
An In-depth Technical Guide to the Putative Biosynthesis of Piperafizine B in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Affiliation: Google Research
Abstract
Piperafizine B, a diketopiperazine with the chemical structure 3,6-dibenzylidene-2,5-dioxopiperazine, has been isolated from several microbial sources, including Streptomyces noursei and Streptomyces thioluteus. Its role as a potentiator of the cytotoxic effects of vincristine (B1662923) highlights its potential in drug development. This technical guide consolidates the current understanding and proposes a detailed biosynthetic pathway for this compound in Streptomyces. While direct experimental evidence for the entire pathway is not yet available in the public domain, this document outlines a putative pathway based on strong analogies to the biosynthesis of other microbial diketopiperazines. It includes hypothesized enzymatic steps, precursor molecules, and the likely genetic architecture of the biosynthetic gene cluster. Furthermore, this guide provides a framework of experimental protocols that can be employed to elucidate and verify the proposed biosynthetic pathway, offering a roadmap for future research in this area.
Introduction
Diketopiperazines (DKPs) are a large and structurally diverse class of natural products synthesized by microorganisms, including bacteria of the genus Streptomyces. These cyclic dipeptides often exhibit a wide range of biological activities. This compound, chemically known as 3,6-dibenzylidene-2,5-dioxopiperazine, is a symmetrical DKP derived from two phenylalanine residues. Early studies on Streptomyces noursei implicated phenylalanine metabolism in its formation.
The biosynthesis of DKPs in Streptomyces is typically initiated by one of two main enzymatic systems: non-ribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs). For the formation of a simple, symmetrical DKP like this compound, a CDPS-mediated pathway is the most probable route. This guide details a proposed biosynthetic pathway for this compound, starting from the primary metabolite L-phenylalanine and proceeding through a cyclo(L-Phe-L-Phe) intermediate.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound in Streptomyces can be dissected into two primary stages:
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Formation of the Diketopiperazine Core: This stage involves the synthesis of the cyclo(L-Phe-L-Phe) scaffold from L-phenylalanine precursors.
-
Oxidative Modification: The subsequent dehydrogenation of the benzyl (B1604629) side chains of the cyclo(L-Phe-L-Phe) intermediate leads to the formation of the characteristic benzylidene groups of this compound.
Key Enzymes and Intermediates
The following table summarizes the key enzymes and intermediates in the proposed biosynthetic pathway.
| Step | Precursor(s) | Intermediate(s) | Product | Proposed Enzyme(s) | Enzyme Type |
| 1 | L-Phenylalanine, tRNAPhe | Phenylalanyl-tRNAPhe | - | Phenylalanyl-tRNA synthetase (PheRS) | Aminoacyl-tRNA synthetase |
| 2 | 2 x Phenylalanyl-tRNAPhe | - | cyclo(L-Phe-L-Phe) | Cyclodipeptide Synthase (CDPS) | Cyclodipeptide synthase |
| 3 | cyclo(L-Phe-L-Phe), O2 | - | This compound | Cyclic Dipeptide Oxidase (CDO) | Flavin-dependent oxidase |
Pathway Diagram
Putative Biosynthetic Gene Cluster
While the specific biosynthetic gene cluster (BGC) for this compound has not yet been identified, a putative cluster would likely contain the following key genes, drawing parallels from the albonoursin (B1666814) BGC in S. noursei:
| Putative Gene | Proposed Function | Homolog in Albonoursin BGC |
| pipS | Cyclodipeptide synthase (CDPS) | albC |
| pipO1 | Cyclic dipeptide oxidase subunit A | albA |
| pipO2 | Cyclic dipeptide oxidase subunit B | albB |
| pipT | Transporter | - |
| pipR | Regulatory protein | - |
Experimental Protocols for Pathway Elucidation
The following sections outline key experimental methodologies to validate the proposed biosynthetic pathway.
Identification of the Biosynthetic Gene Cluster
Objective: To identify the BGC responsible for this compound production in Streptomyces noursei.
Methodology: Genome Mining
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Whole-Genome Sequencing: Sequence the genome of a confirmed this compound-producing strain of S. noursei.
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Bioinformatic Analysis: Analyze the genome using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.
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Candidate Gene Identification: Search the identified BGCs for genes encoding a cyclodipeptide synthase (CDPS) and a cyclic dipeptide oxidase (CDO). The CDPS will likely show homology to known CDPSs that utilize phenylalanine.
Gene Inactivation and Heterologous Expression
Objective: To confirm the function of the candidate BGC.
Methodology: Gene Knockout and Heterologous Expression
-
Gene Inactivation: Create targeted knockouts of the putative CDPS and CDO genes in the wild-type S. noursei strain using CRISPR/Cas9 or homologous recombination.
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Metabolite Analysis: Analyze the culture extracts of the mutant strains using HPLC and LC-MS to confirm the abolishment of this compound production.
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Heterologous Expression: Clone the entire putative BGC into a suitable expression vector and introduce it into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.
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Product Verification: Analyze the culture extracts of the heterologous host for the production of this compound.
In Vitro Enzyme Assays
Objective: To characterize the function of the putative CDPS and CDO enzymes.
Methodology: Recombinant Protein Expression and Activity Assays
-
Protein Expression and Purification: Clone the coding sequences of the putative CDPS and CDO into an E. coli expression vector, express the proteins, and purify them using affinity chromatography.
-
CDPS Assay:
-
Incubate the purified CDPS with its proposed substrates, phenylalanyl-tRNAPhe.
-
Analyze the reaction mixture by HPLC and LC-MS for the formation of cyclo(L-Phe-L-Phe).
-
-
CDO Assay:
-
Incubate the purified CDO with cyclo(L-Phe-L-Phe) and a suitable electron acceptor (e.g., O2).
-
Monitor the reaction for the formation of this compound using HPLC and LC-MS.
-
Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data that could be obtained through the experimental protocols described above. This data is for illustrative purposes and would need to be determined experimentally.
| Parameter | Value | Method |
| CDPS (PipS) | ||
| Km for Phe-tRNAPhe | 5 µM | In vitro enzyme assay |
| kcat | 10 min-1 | In vitro enzyme assay |
| CDO (PipO1/O2) | ||
| Km for cyclo(L-Phe-L-Phe) | 25 µM | In vitro enzyme assay |
| kcat | 5 min-1 | In vitro enzyme assay |
| Precursor Incorporation | ||
| 13C-Phenylalanine incorporation rate | > 90% | Stable isotope labeling |
| Production Yield | ||
| Wild-type S. noursei | 15 mg/L | HPLC quantification |
| Heterologous host | 5 mg/L | HPLC quantification |
Conclusion
The biosynthesis of this compound in Streptomyces is proposed to be a concise pathway involving a cyclodipeptide synthase (CDPS) and a cyclic dipeptide oxidase (CDO). This pathway utilizes L-phenylalanine as the primary precursor to first construct the cyclo(L-Phe-L-Phe) diketopiperazine core, which is subsequently oxidized to form the final product. While this proposed pathway is strongly supported by analogies to other diketopiperazine biosynthetic systems, further research, as outlined in this guide, is necessary for its complete elucidation. The identification and characterization of the this compound biosynthetic gene cluster will not only confirm this hypothesis but also provide valuable enzymatic tools for the biocatalytic production of this compound and its analogs for potential therapeutic applications.
Physical and chemical properties of Piperafizine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperafizine B, a naturally occurring diketopiperazine found in marine organisms, has garnered interest within the scientific community due to its structural similarity to other biologically active compounds. This technical guide provides a detailed overview of the known physical and chemical properties of this compound and its closely related analogs. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutic agents. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on the synthesis and biological activities of structurally similar 3,6-diunsaturated 2,5-diketopiperazine derivatives.
Physical and Chemical Properties
Quantitative data for this compound and its related compounds are summarized in the tables below. It is important to note that while some data for this compound is available from computational predictions, specific experimental values for properties such as melting point, boiling point, and solubility are not extensively reported in the current literature. Data for synthesized derivatives are included to provide a comparative context.
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3,6-dibenzylidenepiperazine-2,5-dione | PubChem |
| CAS Number | 74720-33-5 | EvitaChem[1] |
| Molecular Formula | C18H14N2O2 | PubChem[2] |
| Molecular Weight | 290.3 g/mol | PubChem[2] |
| Exact Mass | 290.105527694 Da | PubChem[2] |
| Topological Polar Surface Area | 58.2 Ų | PubChem[2] |
| Physical Description | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Table 2: Physical Properties of a Representative 3,6-Diunsaturated 2,5-Diketopiperazine Derivative
| Compound | Molecular Formula | Melting Point (°C) |
| (3Z,6Z)-3-(naphthalen-1-ylmethylene)-6-(2-methoxybenzylidene)-1-allylpiperazine-2,5-dione | C26H22N2O3 | 182–185 |
Experimental Protocols
The following sections detail the general methodologies for the synthesis and characterization of 3,6-diunsaturated 2,5-diketopiperazines, based on established literature procedures for analogs of this compound.
General Synthesis of 3,6-Diunsaturated 2,5-Diketopiperazines
The synthesis of these compounds typically involves a condensation reaction between a piperazine-2,5-dione core and appropriate aldehydes.
Materials:
-
Piperazine-2,5-dione
-
Substituted benzaldehydes (e.g., benzaldehyde, 2-methoxybenzaldehyde, naphthaldehyde)
-
Anhydrous sodium acetate (B1210297)
-
Acetic anhydride (B1165640)
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
Procedure:
-
A mixture of piperazine-2,5-dione, the desired aldehyde (2.2 equivalents), and anhydrous sodium acetate (2.0 equivalents) in acetic anhydride is heated at reflux for a specified time (e.g., 4-8 hours).
-
The reaction mixture is then cooled to room temperature and poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is purified by column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether and ethyl acetate.
-
The structure of the purified product is confirmed by spectroscopic methods.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz or 700 MHz) using a suitable deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer to confirm the elemental composition of the synthesized compounds.
Melting Point Determination: Melting points are determined using a melting point apparatus and are reported uncorrected.
Biological Activity
While specific biological activities of this compound are not extensively documented, studies on its synthetic derivatives have revealed potent anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines.
Table 3: In Vitro Anticancer Activity of a Representative 3,6-Diunsaturated 2,5-Diketopiperazine Derivative
| Compound | Cell Line | IC₅₀ (µM) |
| (3Z,6Z)-3-(naphthalen-1-ylmethylene)-6-(2-methoxybenzylidene)-1-allylpiperazine-2,5-dione | A549 (Human lung carcinoma) | 1.2 |
| Hela (Human cervical cancer) | 0.7 |
The mechanism of action for these derivatives is reported to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 3,6-diunsaturated 2,5-diketopiperazine derivatives.
References
Piperafizine B CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Piperafizine B, a diketopiperazine with potential applications in drug discovery and development. The information is curated for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below, providing essential information for experimental design and compound handling.
| Property | Value |
| CAS Number | 74720-33-5 |
| Molecular Formula | C₁₈H₁₄N₂O₂ |
| Molecular Weight | 290.3 g/mol |
| IUPAC Name | (3Z,6Z)-3,6-dibenzylidenepiperazine-2,5-dione |
Synthesis Protocol
A plausible and commonly employed method for the synthesis of this compound, which is a 3,6-disubstituted-2,5-diketopiperazine, involves the aldol (B89426) condensation of glycine (B1666218) anhydride (B1165640) (2,5-piperazinedione) with benzaldehyde (B42025).
Experimental Protocol: Synthesis of this compound
Materials:
-
Glycine anhydride (2,5-diketopiperazine)
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate (B1210297)
-
Glacial acetic acid
Procedure:
-
A mixture of glycine anhydride (1 equivalent), benzaldehyde (2.2 equivalents), and anhydrous sodium acetate (1 equivalent) in acetic anhydride (sufficient quantity to act as solvent) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and then poured into ice-cold water with vigorous stirring.
-
The precipitated solid product is collected by vacuum filtration.
-
The crude product is washed thoroughly with water and then with a small amount of cold ethanol (B145695) to remove impurities.
-
The product is purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol, to yield pure (3Z,6Z)-3,6-dibenzylidenepiperazine-2,5-dione (this compound).
-
The final product is dried under vacuum. Characterization can be performed using techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity.
Biological Activity and Mechanism of Action
While specific studies on the detailed mechanism of action of this compound are limited, research on related 3,6-diunsaturated 2,5-diketopiperazine derivatives and other piperazine-containing compounds suggests potent anticancer activities. These activities are primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Derivatives of this compound have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical cancer) cells. The mechanism of apoptosis induction by similar piperazine-containing compounds often involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Signaling Pathways
The following diagrams illustrate the potential signaling pathways through which this compound and related compounds may exert their anticancer effects.
Unlocking New Potential in Chemotherapy: A Technical Guide to the Pyrazine Core of Piperafizine B
For Immediate Release
A deep dive into the chemical intricacies and therapeutic promise of Piperafizine B's core structure for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive examination of the pyrazine-derived core of this compound, a compound identified as a potent potentiator of vincristine (B1662923) cytotoxicity in cancer cell lines. Through a detailed analysis of its structure, synthesis, and biological activity, this document aims to illuminate the therapeutic potential of the 3,6-dibenzylidenepiperazine-2,5-dione scaffold and provide a roadmap for future research and development in cancer therapeutics.
The Core Structure: A Piperazine-2,5-dione Scaffold
Initially identified by its name, the core of this compound is not a simple pyrazine (B50134) ring but a more complex piperazine-2,5-dione moiety. This six-membered heterocyclic ring contains two nitrogen atoms and two carbonyl groups, with benzylidene substituents at the 3 and 6 positions.
Chemical Structure of this compound: 3,6-dibenzylidenepiperazine-2,5-dione Molecular Formula: C₁₈H₁₄N₂O₂
Synthesis of the Piperazine-2,5-dione Core
The synthesis of the 3,6-disubstituted piperazine-2,5-dione core, as exemplified by derivatives of this compound, can be achieved through a multi-step process. A general experimental protocol is outlined below, based on methodologies reported for analogous compounds.
Experimental Protocol: Synthesis of 3,6-di-unsaturated 2,5-diketopiperazines
A general procedure for the synthesis of derivatives structurally related to this compound involves the following steps:
-
Initial Condensation: To a solution of piperazine-2,5-dione in a suitable solvent (e.g., dimethylformamide), a base such as sodium hydride is added, followed by the addition of an appropriate aldehyde (e.g., benzaldehyde). This reaction is typically stirred at room temperature for several hours.
-
Second Condensation: A second equivalent of the same or a different aldehyde is then added to the reaction mixture, which is stirred for an extended period to allow for the formation of the di-substituted product.
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up, and the crude product is purified using techniques such as column chromatography to yield the desired 3,6-di-substituted piperazine-2,5-dione.
A logical workflow for the synthesis is depicted in the following diagram:
Caption: Synthetic workflow for 3,6-disubstituted piperazine-2,5-diones.
Biological Activity: Potentiation of Vincristine Cytotoxicity
This compound has been identified as a potentiator of the cytotoxic effects of vincristine, a widely used chemotherapeutic agent.[1] This suggests a potential role for this compound and its analogues as chemosensitizers in cancer therapy, particularly in cases of drug resistance.
Quantitative Analysis of Vincristine Potentiation
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 1 | A549 | 8.9 |
| Hela | 5.3 | |
| Derivative 11 | A549 | 1.2 |
| Hela | 0.7 | |
| Table 1: Anticancer activity of selected 3,6-diunsaturated 2,5-diketopiperazine derivatives. |
The data in Table 1, from studies on analogues, underscores the potential of the 3,6-dibenzylidenepiperazine-2,5-dione scaffold as a source of potent anticancer agents.
Mechanism of Action: Overcoming Multidrug Resistance
The potentiation of vincristine cytotoxicity by this compound is likely attributed to the inhibition of drug efflux pumps, such as P-glycoprotein (P-gp), which are major contributors to multidrug resistance (MDR) in cancer cells. Research on Piperafizine A, a closely related compound, has shown that it enhances the accumulation of vincristine in resistant cells.[2] This suggests that the piperazine-2,5-dione core may interact with P-gp, blocking its ability to expel chemotherapeutic drugs from the cancer cell.
Signaling Pathway of P-glycoprotein Mediated Drug Efflux and its Inhibition
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of this compound in overcoming P-gp mediated drug resistance.
The Role of the Piperazine-2,5-dione Core
The rigid, planar structure of the piperazine-2,5-dione core, along with the lipophilic benzylidene substituents, is likely crucial for its interaction with the drug-binding pocket of P-glycoprotein. Structure-activity relationship (SAR) studies on similar compounds could further elucidate the key structural features required for potent P-gp inhibition and chemosensitization.
Future Directions
The pyrazine-derived core of this compound represents a promising scaffold for the development of novel chemosensitizers to combat multidrug resistance in cancer. Further research should focus on:
-
Quantitative analysis: Determining the precise fold-potentiation of vincristine cytotoxicity by this compound and its analogues in various cancer cell lines.
-
Mechanism elucidation: Conducting detailed biochemical and cellular assays to confirm the inhibition of P-glycoprotein and explore other potential mechanisms of action.
-
Analogue synthesis and SAR studies: Synthesizing a library of this compound analogues with modifications to the benzylidene substituents and the piperazine-2,5-dione core to optimize potency and drug-like properties.
-
In vivo studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models of drug-resistant cancer.
This in-depth technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of the this compound core. By understanding its chemical properties and biological activity, the scientific community can work towards developing more effective cancer therapies that overcome the challenge of multidrug resistance.
References
In Silico Prediction of Piperafizine B Bioactivity: A Technical Guide for Drug Discovery Professionals
Introduction
Piperafizine B, a fungal piperazine (B1678402) alkaloid, has demonstrated potential as a potentiator of the cytotoxic effects of vincristine (B1662923), a widely used chemotherapeutic agent.[1] This observed synergism suggests that this compound may modulate biological pathways that contribute to vincristine resistance in cancer cells. However, the precise molecular mechanism underlying this bioactivity remains to be elucidated. This technical guide outlines a comprehensive in silico workflow designed to predict the bioactivity of this compound, identify its potential molecular targets, and provide a rational basis for further experimental validation. By leveraging a suite of computational tools, researchers can accelerate the exploration of this compound as a potential chemosensitizing agent in cancer therapy.
Proposed In Silico Workflow for this compound Bioactivity Prediction
The following workflow outlines a systematic approach to computationally investigate the biological activity of this compound. This multi-step process integrates various chemoinformatic and bioinformatic techniques to build a robust hypothesis regarding its mechanism of action.
References
A Technical Guide to the Preliminary Cytotoxicity Screening of Piperafizine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine (B1678402) and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide focuses on the preliminary in vitro cytotoxicity screening of a specific analogue, Piperafizine B. While direct research on this compound is limited, this document outlines a comprehensive screening approach based on established methodologies for analogous piperazine-containing compounds and standard cytotoxicity assays.[3][4][5] The objective is to provide a detailed framework for assessing the potential of this compound as a cytotoxic agent, potentially for applications in oncology. This guide will cover essential experimental protocols, data presentation, and potential mechanisms of action.
Core Concepts in Cytotoxicity Screening
In vitro cytotoxicity assays are fundamental in the early stages of drug discovery to evaluate the toxic effects of a novel compound on living cells.[3][4] These assays measure various cellular parameters to determine cell viability and the mode of cell death. Common endpoints include metabolic activity, membrane integrity, and the activation of apoptotic pathways. The selection of appropriate assays is crucial for generating reliable and reproducible data.
Experimental Protocols
This section details the methodologies for a panel of standard in vitro assays to assess the cytotoxicity of this compound.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines should be used, for instance, a liver cancer line (e.g., HepG2), a breast cancer line (e.g., MCF-7), and a colon cancer line (e.g., HCT116).[1] A non-cancerous cell line (e.g., primary hepatocytes) should be included to assess selective cytotoxicity.
-
Culture Conditions: Cells are to be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
This assay quantifies the release of LDH from cells with damaged plasma membranes, a marker of cytotoxicity.[6][7]
-
Procedure:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm.
-
Calculate LDH release as a percentage of a positive control (cells lysed to achieve maximum LDH release).
-
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Procedure:
-
Seed and treat cells in a 96-well plate as previously described.
-
After treatment, add a luminogenic caspase-3/7 substrate to each well.
-
Incubate at room temperature for 1 hour.
-
Measure the luminescence using a microplate reader.
-
Express caspase activity as a fold change relative to the vehicle-treated control.
-
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: IC₅₀ Values of this compound in Different Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| HepG2 | 25.3 ± 2.1 | 18.7 ± 1.5 |
| MCF-7 | 38.9 ± 3.4 | 29.1 ± 2.8 |
| HCT116 | 45.1 ± 4.0 | 35.6 ± 3.2 |
| Primary Hepatocytes | > 100 | > 100 |
IC₅₀ values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Effects of this compound on LDH Release and Caspase-3/7 Activity
| Cell Line | Treatment (24h) | % LDH Release | Caspase-3/7 Activity (Fold Change) |
| HepG2 | Vehicle Control | 5.2 ± 0.8 | 1.0 ± 0.1 |
| This compound (25 µM) | 48.6 ± 5.3 | 4.2 ± 0.5 | |
| MCF-7 | Vehicle Control | 4.8 ± 0.6 | 1.0 ± 0.2 |
| This compound (40 µM) | 42.1 ± 4.9 | 3.8 ± 0.4 |
Data are presented as mean ± standard deviation.
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for illustrating complex experimental processes and biological mechanisms.
Based on studies of other cytotoxic piperazine derivatives, a plausible mechanism of action for this compound could involve the induction of apoptosis through intrinsic and extrinsic pathways.[8]
Potential Mechanism of Action
While the precise mechanism of this compound is yet to be elucidated, related piperazine compounds have been shown to induce apoptosis in cancer cells.[8] It is hypothesized that this compound may trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This could involve an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of the caspase cascade.[8] Further investigation into the modulation of key apoptotic proteins (e.g., Bcl-2 family members) and cell cycle analysis would be necessary to confirm this proposed mechanism.
Conclusion
This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of this compound. By employing a panel of robust and well-validated assays, researchers can effectively assess its cytotoxic potential and gain insights into its mechanism of action. The presented protocols, data structures, and visualizations offer a standardized approach to facilitate reproducible and comparable results, which are crucial for the advancement of novel piperazine-based compounds in drug discovery. The selective cytotoxicity of this compound against cancer cells, as suggested by the hypothetical data, warrants further investigation to explore its therapeutic potential.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kosheeka.com [kosheeka.com]
- 4. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
- 8. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Piperafizine B in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Piperafizine B. Due to the limited availability of quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile, detailed experimental protocols for determining precise solubility, and a standardized workflow for these procedures. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required for handling this compound in a laboratory setting.
Introduction to this compound
This compound, with the systematic IUPAC name 3,6-dibenzylidenepiperazine-2,5-dione and the molecular formula C₁₈H₁₄N₂O₂, is a member of the piperazine (B1678402) class of organic compounds. The structure, featuring a central piperazine-2,5-dione core with two benzylidene substituents, imparts a specific polarity and molecular architecture that dictates its solubility behavior. The presence of both polar amide groups and non-polar benzyl (B1604629) rings suggests a nuanced solubility profile across a range of common laboratory solvents. Understanding this profile is critical for a variety of applications, including in vitro and in vivo screening, formulation development, and analytical characterization.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | More Soluble | The high polarity of DMSO can effectively solvate the polar amide groups of this compound.[1] |
| Ethanol | Polar Protic | Moderately Soluble | Ethanol's ability to act as both a hydrogen bond donor and acceptor allows for favorable interactions with the amide groups.[1] |
| Acetone | Polar Aprotic | Moderately Soluble | Acetone's polarity allows for dipole-dipole interactions with the solute.[1] |
| Water | Polar Protic | Sparingly Soluble / Insoluble | The presence of the large, non-polar benzylidene groups is expected to significantly limit solubility in aqueous media.[1] |
| Dichloromethane (DCM) | Non-polar | Slightly to Moderately Soluble | DCM may interact favorably with the non-polar benzylidene moieties of the molecule. |
| Acetonitrile (B52724) | Polar Aprotic | Slightly Soluble | While polar, acetonitrile is generally a weaker solvent for complex organic molecules compared to DMSO. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | More Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Note: This table is based on qualitative information for structurally related compounds and should be confirmed by experimental determination.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following protocols describe the qualitative and quantitative determination of solubility.
Materials and Equipment
-
This compound (solid)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Selected solvents (analytical grade): DMSO, Ethanol, Acetone, Water, Dichloromethane, Acetonitrile, DMF
Safety Precautions
Piperazine derivatives should be handled with appropriate safety measures.[2][3][4][5]
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
-
Add a small, pre-weighed amount of this compound (e.g., 1-2 mg) into a clear glass vial.
-
Add a fixed volume of the test solvent (e.g., 1 mL) to the vial.
-
Cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light and dark background.
-
Record the observation as "freely soluble," "sparingly soluble," or "insoluble."
Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measurement of solubility at a given temperature.
-
Prepare a series of saturated solutions by adding an excess amount of this compound to vials containing a known volume of each solvent.
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted solution by HPLC to determine the concentration of this compound.
-
Calculate the solubility in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the standardized workflow for the quantitative determination of this compound solubility using the shake-flask method followed by HPLC analysis.
Caption: Experimental workflow for quantitative solubility determination.
Conclusion
While quantitative solubility data for this compound is not currently well-documented, this guide provides a solid foundation for researchers. The qualitative solubility profile, based on structurally similar compounds, offers initial guidance for solvent selection. The detailed experimental protocols for both qualitative and quantitative solubility determination provide a clear path for generating precise and reliable data in the laboratory. Adherence to these standardized methods will ensure data consistency and comparability across different research settings, ultimately facilitating the advancement of research and development involving this compound.
References
Stability of Piperafizine B Under Various Storage Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct stability data for Piperafizine B is publicly available. This guide synthesizes information on the stability of the core piperazine (B1678402) structure and its derivatives to provide an informed perspective on potential storage and handling considerations for this compound. All data presented for analogous compounds should be considered indicative and not as a direct substitute for specific stability studies on this compound.
Introduction to this compound
This compound, with the chemical name (3Z,6Z)-3,6-dibenzylidenepiperazine-2,5-dione, is a diketopiperazine derivative.[1][2] Its structure, featuring a piperazine-2,5-dione core with two exocyclic double bonds conjugated to phenyl rings, suggests potential susceptibility to hydrolysis, oxidation, and photolytic degradation. Understanding the stability of this compound is critical for its development as a potential therapeutic agent, ensuring its quality, efficacy, and safety.
Chemical Structure of this compound:
General storage recommendations for this compound suggest keeping it in a sealed, cool, and dry condition.[3] It has been reported to be stable for at least one year when stored at +4°C.[2]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated in the available literature, based on the degradation of other piperazine derivatives and the molecule's functional groups, several potential pathways can be proposed. These include hydrolysis of the amide bonds in the diketopiperazine ring, oxidation of the benzylidene groups, and isomerization or polymerization initiated by light.
A proposed hydrolytic degradation pathway for a phenylpiperazine derivative involved the cleavage of the heterocyclic ring.[4] For this compound, hydrolysis could lead to the opening of the diketopiperazine ring, forming linear dipeptide-like structures.
Caption: Proposed degradation pathways for this compound.
Stability of Piperazine Derivatives: A Data-Driven Overview
Forced degradation studies on various piperazine derivatives provide valuable insights into their stability under different stress conditions. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6]
Thermal Stability
Thermal degradation of piperazine and its analogs has been studied, indicating that the piperazine ring itself is relatively stable. However, substituents can significantly influence thermal stability.[7][8]
| Compound/Class | Condition | Observation | Reference |
| Piperazine (PZ) | 150°C in aqueous solution | First-order degradation. | [9] |
| Methyl-substituted Piperazines | 150°C | Degraded faster than unsubstituted piperazine. | [7] |
| Phenylpiperazine Derivative | 313-343 K (40-70°C) | Degradation follows pseudo-first-order kinetics. | [4] |
pH-Dependent Stability (Hydrolysis)
Hydrolysis is a common degradation pathway for pharmaceuticals.[4] The stability of piperazine derivatives can be significantly influenced by the pH of the solution.
| Compound/Class | pH Range | Observation | Reference |
| Phenylpiperazine Derivative | 1-12 | Degradation is accelerated by both hydrogen and hydroxide (B78521) ions. The process follows pseudo-first-order kinetics. | [4] |
| Piperazine Derivatives | 8.7-9.6 | Effective and non-cytotoxic as permeation enhancers, suggesting a stable pH range for some biological applications. | [10] |
Photostability
Many organic molecules are susceptible to degradation upon exposure to light. Piperazine itself is known to darken when exposed to light.[11]
| Compound/Class | Condition | Observation | Reference |
| Piperazine | Exposure to light | Solid turns dark. | [11] |
| Fluphenazine hydrochloride (a piperazine derivative) | UV chamber for 3 days | 6% degradation was observed. | [12] |
Stability in Biological Matrices
The stability of piperazine derivatives in biological fluids is crucial for pharmacokinetic and toxicological studies.
| Compound/Class | Matrix | Storage Conditions | Observation | Reference |
| Synthetic Piperazines (Benzyl and Phenyl derivatives) | Human Whole Blood | Room Temperature (~20°C), 4°C, -20°C | Benzyl piperazines were more stable than phenyl piperazines. Storage at room temperature should be avoided. Phenyl piperazines showed significant degradation after 6 months regardless of storage conditions. | [13] |
Experimental Protocols for Stability Testing
Detailed experimental protocols are fundamental for reproducible and reliable stability studies. The following outlines a general workflow for conducting forced degradation studies, adapted from common pharmaceutical practices.[6]
Caption: General experimental workflow for forced degradation studies.
Hydrolytic Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic and Basic Conditions:
-
For acidic hydrolysis, add a specific volume of the stock solution to a volumetric flask and make up the volume with 0.1 M to 1.0 M hydrochloric acid.
-
For basic hydrolysis, use 0.1 M to 1.0 M sodium hydroxide.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points.
-
Neutralization: Before analysis, neutralize the samples by adding an equivalent amount of base (for acidic samples) or acid (for basic samples).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Oxidative Degradation Protocol
-
Preparation of Solution: Prepare a solution of this compound in a suitable solvent.
-
Exposure to Oxidizing Agent: Add a solution of hydrogen peroxide (e.g., 3-30%) to the drug solution.
-
Incubation: Keep the solution at room temperature or a slightly elevated temperature and monitor the degradation over time.
-
Analysis: Analyze the samples at different time intervals by HPLC.
Photostability Testing Protocol
-
Sample Preparation: Expose the solid drug substance and a solution of the drug to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Control: Keep parallel samples in the dark to serve as controls.
-
Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
Analysis: Analyze the exposed and control samples by HPLC to determine the extent of degradation.
Analytical Methodologies
A stability-indicating analytical method is crucial to separate and quantify the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[12]
-
Column: A reversed-phase C18 column is often used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., methanol, acetonitrile) is typically employed.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products absorb is suitable.
-
Method Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and robustness.
For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool that provides molecular weight and fragmentation information.[12]
Conclusion and Recommendations
While specific stability data for this compound is scarce, the information available for the broader class of piperazine derivatives suggests that it may be susceptible to degradation under hydrolytic, oxidative, and photolytic stress. The diketopiperazine core and the exocyclic double bonds are likely to be the most reactive sites.
For research and development purposes, it is strongly recommended that comprehensive stability studies be conducted on this compound following established guidelines (e.g., ICH Q1A(R2)). These studies should include:
-
Forced degradation studies to understand the degradation pathways and to develop and validate a stability-indicating analytical method.
-
Long-term and accelerated stability studies on the drug substance and its formulated product under various temperature and humidity conditions to establish a re-test period and recommended storage conditions.
Based on the available information, it is prudent to store this compound in well-sealed, light-resistant containers in a cool and dry place. Storage at refrigerated temperatures (2-8°C) is advisable to minimize potential degradation.[2]
References
- 1. Buy this compound (EVT-445037) | 74720-33-5 [evitachem.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. biocrick.com [biocrick.com]
- 4. isaacpub.org [isaacpub.org]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. researchgate.net [researchgate.net]
- 10. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Piperafizine B for Research Applications
Abstract
This document provides detailed application notes and protocols for the synthesis of Piperafizine B (3,6-dibenzylidene-2,5-dioxopiperazine), a member of the piperazine-2,5-dione (diketopiperazine) class of compounds. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The following protocols are intended for research purposes to enable further investigation into the biological and pharmacological properties of this compound.
Introduction
This compound, with the chemical formula C₁₈H₁₄N₂O₂, belongs to the family of piperazine-2,5-diones, which are cyclic dipeptides.[1] This structural motif is found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The synthesis of this compound and its analogs is a key step in exploring their therapeutic potential and structure-activity relationships.
The synthetic strategy outlined herein is based on the condensation of benzaldehyde (B42025) with a piperazine-2,5-dione scaffold. This method allows for the generation of (Z,Z)-(benzylidene)piperazine-2,5-diones, providing a straightforward route to this compound.
Chemical Structures
| Compound | Structure | IUPAC Name | Molecular Formula | Molar Mass |
| This compound | [Insert Chemical Structure Image of this compound] | 3,6-dibenzylidenepiperazine-2,5-dione | C₁₈H₁₄N₂O₂ | 290.32 g/mol |
| Piperazine-2,5-dione | [Insert Chemical Structure Image of Piperazine-2,5-dione] | Piperazine-2,5-dione | C₄H₆N₂O₂ | 114.10 g/mol |
| Benzaldehyde | [Insert Chemical Structure Image of Benzaldehyde] | Benzaldehyde | C₇H₆O | 106.12 g/mol |
Experimental Protocols
Materials and Methods
Reagents and Solvents:
-
Piperazine-2,5-dione
-
Benzaldehyde
-
Acetic Anhydride (B1165640)
-
Anhydrous Sodium Acetate (B1210297)
-
Glacial Acetic Acid
-
Ethanol
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Synthesis of this compound
The synthesis of this compound is a two-step process starting from the commercially available piperazine-2,5-dione.
Step 1: Synthesis of Piperazine-2,5-dione (if not commercially available)
While typically commercially available, piperazine-2,5-dione can be synthesized from glycine (B1666218).
Protocol:
-
To a round-bottom flask, add glycine (1.0 eq).
-
Add ethylene (B1197577) glycol as a solvent.
-
Heat the mixture to 170 °C with stirring under a reflux condenser.
-
Maintain the temperature for 4-6 hours. The reaction progress can be monitored by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain piperazine-2,5-dione.
Quantitative Data (Literature Values for similar reactions):
| Parameter | Value |
| Yield | 60-70% |
| Melting Point | 311-312 °C |
Step 2: Synthesis of this compound (3,6-dibenzylidene-2,5-dioxopiperazine)
This protocol is adapted from general procedures for the synthesis of 3,6-diunsaturated 2,5-diketopiperazines.
Protocol:
-
In a round-bottom flask, suspend piperazine-2,5-dione (1.0 eq) and anhydrous sodium acetate (2.0 eq) in acetic anhydride (10-15 mL per gram of piperazine-2,5-dione).
-
Add benzaldehyde (2.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 140 °C) with constant stirring for 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as glacial acetic acid or an ethanol/DMF mixture, to yield pure this compound as a solid.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 35-45% |
| Melting Point | >300 °C |
Characterization Data (Expected)
The following data are based on typical values for structurally similar compounds and should be confirmed by experimental analysis.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.40-7.60 (m, 10H, Ar-H), 7.10 (s, 2H, =CH), 8.90 (s, 2H, NH). |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 163.0 (C=O), 134.0 (Ar-C), 130.0 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 118.0 (=CH). |
| FT-IR (KBr, cm⁻¹) | ν: 3200-3300 (N-H stretch), 1680-1700 (C=O stretch, amide), 1630-1650 (C=C stretch), 1450-1500 (aromatic C=C stretch). |
| Mass Spec. (ESI-MS) | m/z: 291.11 [M+H]⁺, 313.09 [M+Na]⁺. |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Proposed Biological Action Pathway
The precise signaling pathways affected by this compound are a subject of ongoing research. However, many diketopiperazine derivatives have been shown to exhibit anticancer activity by inducing apoptosis and arresting the cell cycle. A generalized potential mechanism is depicted below.
Caption: Proposed mechanism of anticancer action.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Acetic anhydride is corrosive and a lachrymator; handle with extreme care.
-
Glacial acetic acid is corrosive.
-
Handle all organic solvents in a well-ventilated area, away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Cytotoxicity of Piperafizine B and Vincristine Combination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of cytotoxic agents. Vincristine (B1662923), a potent Vinca alkaloid used in various chemotherapy regimens, is a known substrate of P-gp, and its efficacy can be severely limited by MDR.[1]
Piperafizine B is a piperazine-containing compound that has been identified as a potentiator of vincristine cytotoxicity in cancer cell lines.[2] This document provides detailed application notes and protocols for studying the synergistic effects of this compound and vincristine, with a focus on cell lines that are responsive to this combination. The methodologies described herein are designed to enable researchers to quantify the synergistic cytotoxicity, and to elucidate the underlying mechanism of action, which is hypothesized to involve the inhibition of P-gp-mediated drug efflux.
Responsive Cell Lines
The combination of this compound and vincristine has been shown to be effective in potentiating the cytotoxicity of vincristine in various cancer cell lines. Early studies identified activity in P388 leukemia, Moser, and K562 human chronic myelogenous leukemia cells.[2][3] The K562 cell line and its vincristine-resistant subline, K562/VCR, which overexpresses P-glycoprotein, are excellent models for studying the reversal of vincristine resistance. Other cell lines with acquired vincristine resistance and high P-gp expression, such as certain colorectal and breast cancer cell lines, may also be responsive.
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the expected synergistic effects of this compound and vincristine in a sensitive (K562) and a vincristine-resistant (K562/VCR) cell line. This data is for illustrative purposes and should be determined experimentally.
Table 1: IC50 Values of this compound and Vincristine in K562 and K562/VCR Cell Lines
| Cell Line | Compound | IC50 (nM) |
| K562 | This compound | >10,000 |
| Vincristine | 15 | |
| K562/VCR | This compound | >10,000 |
| Vincristine | 450 |
Table 2: Synergistic Cytotoxicity of this compound and Vincristine Combination in K562/VCR Cells
| This compound (nM) | Vincristine IC50 (nM) | Fold Reversal | Combination Index (CI) |
| 0 | 450 | 1.0 | - |
| 100 | 150 | 3.0 | <1 |
| 500 | 50 | 9.0 | <1 |
| 1000 | 25 | 18.0 | <1 |
Note: The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
Signaling Pathways and Mechanisms of Action
The primary mechanism by which this compound is hypothesized to potentiate vincristine's cytotoxicity is through the inhibition of the P-glycoprotein (P-gp/ABCB1) drug efflux pump. Vincristine is a substrate for P-gp, and its efflux from cancer cells is a major cause of resistance. By inhibiting P-gp, this compound increases the intracellular accumulation of vincristine, leading to enhanced mitotic arrest and subsequent apoptosis.
Vincristine functions by binding to tubulin, thereby inhibiting the formation of microtubules.[5] This disruption of the microtubule dynamics leads to the arrest of cells in the M-phase of the cell cycle and ultimately triggers the apoptotic cascade. The potentiation by this compound is not due to a direct cytotoxic effect of its own, but rather its ability to restore vincristine's efficacy in resistant cells.
References
- 1. Overcoming vincristine resistance in cancer: Computational design and discovery of piperine-inspired P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperafizines A and B, potentiators of cytotoxicity of vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Synthesis and biological activity of a series of piperazine-2,3-dione containing penicillins and 6 alpha-formamidopenicillins. I. Derivatives substituted at C(5) or C(6) of the piperazine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Piperafizine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperafizine B is a diketopiperazine natural product that has been identified as a potentiator of the cytotoxic effects of the chemotherapeutic agent vincristine. As a compound of interest in drug development, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, pharmacodynamic, and toxicology studies. To date, specific analytical methods for the quantification of this compound have not been extensively published. These application notes provide detailed protocols for the development and validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of this compound. The following protocols are proposed based on the general properties of diketopiperazine compounds and established analytical methodologies for similar molecules.
Proposed Analytical Methods
High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required. The presence of chromophores in the diketopiperazine structure allows for UV detection.
Experimental Protocol:
a) Sample Preparation (for Bulk Substance):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 mg/mL to create a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve a concentration range of 1-100 µg/mL.
b) Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (This should be optimized based on the UV spectrum of this compound).
c) Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.
-
Perform a linear regression of the calibration curve to determine the equation of the line and the correlation coefficient (r²).
-
Quantify this compound in unknown samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Hypothetical Validation Data):
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.
Experimental Protocol:
a) Sample Preparation (from Human Plasma):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally related compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
b) Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2-98% B
-
3.0-3.5 min: 98% B
-
3.5-3.6 min: 98-2% B
-
3.6-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
c) Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions:
-
This compound: Precursor ion (Q1) > Product ion (Q3) (To be determined by infusion of a standard solution)
-
Internal Standard: Precursor ion (Q1) > Product ion (Q3)
-
-
Ion Source Parameters: To be optimized for this compound (e.g., Capillary voltage, source temperature, gas flows).
Quantitative Data Summary (Hypothetical Validation Data):
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | To be assessed |
Visualizations
Caption: Proposed experimental workflow for this compound quantification.
Application Notes and Protocols: Piperafizine B as a Potential Chemosensitizer for Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperafizine B has been identified as a compound that potentiates the cytotoxic effects of vincristine (B1662923), suggesting its potential as a chemosensitizer.[1] While detailed studies on this compound are emerging, its structural class—piperazine-based compounds—has been associated with tubulin inhibition.[2][3][4] Many small molecules with a piperazine (B1678402) moiety have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, leading to mitotic arrest and apoptosis.[2][3] This document provides a framework for investigating this compound as a chemosensitizer for other tubulin inhibitors, such as taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids (e.g., vincristine). The protocols outlined below are based on established methodologies for evaluating similar compounds.
Proposed Mechanism of Action
This compound likely acts as a microtubule destabilizing agent. By binding to the colchicine-binding domain on β-tubulin, it is hypothesized to inhibit the polymerization of tubulin dimers into microtubules.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis. When used in combination with another tubulin inhibitor that acts at a different site (e.g., paclitaxel (B517696) at the taxane-binding site) or with a similar mechanism (e.g., vincristine at the vinca alkaloid-binding site), this compound may synergistically enhance anti-cancer activity. This could allow for lower effective doses of the combination partners, potentially reducing dose-limiting toxicities and overcoming drug resistance.[5]
Caption: Proposed mechanism of this compound as a tubulin inhibitor.
Data Presentation
Quantitative data from chemosensitization studies should be summarized for clear interpretation and comparison.
Table 1: In Vitro Cytotoxicity of this compound and Combination Partner
| Cell Line | Compound | IC50 (nM) ± SD |
|---|---|---|
| MCF-7 | This compound | Value |
| Paclitaxel | Value | |
| A549 | This compound | Value |
| Paclitaxel | Value | |
| HCT116 | This compound | Value |
| | Vincristine | Value |
Table 2: Synergistic Effects of this compound with Other Tubulin Inhibitors
| Cell Line | Combination | Combination Index (CI) at ED50 | Interpretation |
|---|---|---|---|
| MCF-7 | This compound + Paclitaxel | Value | Synergistic (<0.9) |
| A549 | This compound + Paclitaxel | Value | Additive (0.9-1.1) |
| HCT116 | This compound + Vincristine | Value | Synergistic (<0.9) |
CI values are calculated using the Chou-Talalay method.
Table 3: Apoptosis Induction by this compound and Combination Treatment
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) ± SD |
|---|---|---|
| MCF-7 | Control | Value |
| This compound (IC50) | Value | |
| Paclitaxel (IC50) | Value |
| | Combination (ED50) | Value |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the chemosensitizing potential of this compound.
Caption: Experimental workflow for evaluating this compound.
Protocol 1: Cell Viability and IC50 Determination
This protocol determines the concentration of this compound and a partner tubulin inhibitor required to inhibit 50% of cancer cell growth.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound and partner drug (e.g., Paclitaxel) stock solutions in DMSO
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the partner drug in complete medium.
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment (MTT):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Combination Synergy Analysis
This protocol assesses whether the combination of this compound and another tubulin inhibitor results in a synergistic, additive, or antagonistic effect.
Materials:
-
Same as Protocol 1
-
CompuSyn or similar software for CI calculation
Procedure:
-
Experimental Design: Based on the single-agent IC50 values, design a dose matrix with a constant ratio of this compound to the partner drug.
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using the combination drug dilutions.
-
Viability Assessment: Follow step 5 from Protocol 1.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug combination.
-
Using CompuSyn software, input the Fa values and corresponding drug concentrations to calculate the Combination Index (CI).
-
A CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
-
Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the induction of apoptosis and cell cycle arrest following treatment.
Materials:
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
PI/RNase Staining Buffer for cell cycle analysis
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the partner drug, and the combination at their respective IC50 or synergistic concentrations (ED50) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
For Apoptosis Analysis:
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI, and incubate in the dark for 15 minutes at room temperature.
-
Analyze immediately by flow cytometry.
-
-
For Cell Cycle Analysis:
-
Fix cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash with PBS and resuspend in PI/RNase staining buffer.
-
Incubate for 30 minutes at 37°C.
-
Analyze by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in different apoptotic stages (early, late) and cell cycle phases (G1, S, G2/M).
Signaling Pathways and Cellular Response
The chemosensitizing effect of this compound is likely mediated through the canonical pathway of tubulin inhibitor-induced apoptosis. Disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), leading to prolonged mitotic arrest. This arrest can trigger the intrinsic apoptotic pathway, involving the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to caspase activation and cell death.
Caption: Signaling pathway from tubulin inhibition to apoptosis.
References
- 1. Piperafizines A and B, potentiators of cytotoxicity of vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Piperafizine B Derivatives in Cancer Cell Lines: A Focus on Proliferation, Apoptosis, and Cell Cycle Arrest
Introduction
Piperafizine B, a naturally occurring diketopiperazine with the chemical structure 3,6-dibenzylidene-2,5-dioxopiperazine, has served as a foundational structure for the development of novel anticancer agents. While specific data on the application of this compound in multidrug-resistant (MDR) cancer cell lines is not extensively available in current literature, research into its structural analogs provides significant insights into their potential as anticancer therapeutics. This document details the application of novel 3,6-diunsaturated 2,5-diketopiperazine derivatives, inspired by this compound, in cancer cell lines, with a focus on their effects on cell proliferation, induction of apoptosis, and cell cycle regulation. The methodologies and findings presented are based on studies of these derivatives in sensitive cancer cell lines, which can inform future investigations into their efficacy against MDR phenotypes.
Data Presentation
The antiproliferative activities of a series of novel 3,6-diunsaturated 2,5-diketopiperazine derivatives, designed based on the this compound scaffold, were evaluated against A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify their cytotoxic effects.
Table 1: Antiproliferative Activity (IC50) of this compound Derivatives
| Compound | A549 IC50 (µM) | HeLa IC50 (µM) |
| 6 | > 10.0 | 8.9 |
| 8 | 7.3 | 4.5 |
| 9 | 5.4 | 3.2 |
| 10 | 3.1 | 1.8 |
| 11 | 1.2 | 0.7 |
| 12 | > 10.0 | 6.5 |
| 14 | > 10.0 | 5.3 |
Data synthesized from a study on novel 3,6-diunsaturated 2,5-diketopiperazines[1][2][3][4][5][6].
Compound 11 , which features a naphthalen-1-ylmethylene and a 2-methoxybenzylidene at the 3 and 6 positions of the diketopiperazine ring, demonstrated the most potent anticancer activity among the synthesized derivatives[1][2][3][4].
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
This compound derivative compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to determine the mode of cell death induced by the compounds.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound of interest (e.g., compound 11 at 1.0 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This protocol is used to investigate the effect of the compounds on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative compounds
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound of interest (e.g., compound 11 at 1.0 µM) for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: Experimental workflow for evaluating the anticancer effects of this compound derivatives.
References
Design and Synthesis of Novel Piperafizine B Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperafizine B, a naturally occurring 3,6-dibenzylidene-2,5-diketopiperazine, is a member of the pyrazine (B50134) family and has been isolated from microorganisms such as Streptomyces thioluteus and Aspergillus nidulans.[1] The 2,5-diketopiperazine (DKP) core is a privileged scaffold in medicinal chemistry, found in numerous natural products exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The rigid, conformationally constrained structure of the DKP ring allows for specific interactions with various biological targets. This document provides detailed protocols and application notes for the design and synthesis of novel this compound derivatives, focusing on their potential as anticancer agents.
Design Strategy
The design of novel this compound derivatives often focuses on modifications at three key positions: the nitrogen atoms of the piperazine (B1678402) ring and the benzylidene groups at the 3 and 6 positions. Structure-activity relationship (SAR) studies have shown that introducing substituents on the benzylidene phenyl rings or N-alkylation of the piperazine core can significantly modulate the biological activity of these compounds. For instance, substitutions on the aromatic rings can influence receptor binding affinity and selectivity, while modifications of the piperazine nitrogens can alter pharmacokinetic properties like lipophilicity and metabolic stability.
Synthesis of this compound Derivatives
The synthesis of novel this compound derivatives can be achieved through a multi-step process starting from simple amino acids. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for novel this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3,6-Disubstituted-2,5-Diketopiperazines
This protocol is adapted from a general method for the synthesis of 3,6-diunsaturated 2,5-diketopiperazine derivatives.
Materials:
-
1,4-Diacetyl-2,5-diketopiperazine
-
Appropriate aryl aldehyde (2 equivalents)
-
Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
To a solution of 1,4-diacetyl-2,5-piperazinedione in DMF, add the desired aryl aldehyde and cesium carbonate.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield the desired 3,6-disubstituted-2,5-diketopiperazine.
Protocol 2: N-Alkylation of 2,5-Diketopiperazines
Materials:
-
3,6-Disubstituted-2,5-diketopiperazine
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium (B1175870) chloride solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the 3,6-disubstituted-2,5-diketopiperazine in anhydrous THF at 0 °C, add sodium hydride portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the alkyl halide dropwise and allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated derivative.
Biological Activity and Data Presentation
Novel this compound derivatives have shown significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase. The following table summarizes the in vitro anticancer activity of a series of newly synthesized this compound derivatives against human lung carcinoma (A549) and human cervical cancer (HeLa) cell lines.
| Compound ID | R1 Substituent | R2 Substituent | A549 IC50 (µM) | HeLa IC50 (µM) |
| 1 | H | H | > 50 | > 50 |
| 2 | 4-F | 4-F | 25.3 | 18.7 |
| 3 | 4-Cl | 4-Cl | 15.8 | 12.1 |
| 4 | 4-Br | 4-Br | 10.2 | 8.5 |
| 5 | 4-Me | 4-Me | 35.1 | 29.4 |
| 6 | 4-OMe | 4-OMe | 28.9 | 22.3 |
| 7 | 2-Cl | 2-Cl | 5.6 | 4.1 |
| 8 | 2-Br | 2-Br | 3.9 | 2.7 |
| 9 | 2-Me | 2-Me | 18.4 | 15.2 |
| 10 | 2-OMe | 2-OMe | 12.7 | 9.8 |
| 11 | 2-Cl | 4-OMe | 2.1 | 1.5 |
| 12 | 2-Br | 4-OMe | 1.8 | 1.1 |
Data is hypothetical and for illustrative purposes, based on trends observed in published literature.
Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis
Several potent this compound derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. This is often linked to the inhibition of tubulin polymerization, which disrupts microtubule dynamics and activates the spindle assembly checkpoint. Prolonged arrest at the G2/M phase can trigger the intrinsic apoptotic pathway.
Caption: Plausible signaling pathway for this compound derivative-induced apoptosis.
Experimental Workflow: From Synthesis to Biological Evaluation
The overall process of developing and evaluating novel this compound derivatives involves a systematic workflow from chemical synthesis to biological testing.
Caption: Overall experimental workflow for the development of this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic routes are well-established and amenable to the generation of diverse libraries of compounds. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate novel this compound derivatives with enhanced biological activity and improved pharmacological profiles. Further investigation into the precise molecular targets and signaling pathways will be crucial for the clinical translation of these promising compounds.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Piperafizine B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the aqueous solubility of Piperafizine B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound, also known as 3,6-dibenzylidene-2,5-dioxopiperazine, is a heterocyclic organic compound belonging to the pyrazine (B50134) family.[1] Its chemical structure is largely non-polar, which suggests it has low intrinsic solubility in aqueous solutions. Poor aqueous solubility is a significant challenge in drug development, as it can lead to low bioavailability, hinder the ability to perform high-concentration preclinical toxicology studies, and cause inconsistent results in in-vitro and in-vivo experiments.[2] Approximately 40% of currently marketed drugs and up to 90% of new drug candidates exhibit poor water solubility.[2]
Q2: What are the primary strategies to improve the aqueous solubility of a compound like this compound?
A2: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs.[3][4][5] The most common and effective strategies include:
-
Co-solvency: Using a water-miscible organic solvent to increase the drug's solubility.[6]
-
pH Adjustment: Modifying the pH of the solution to ionize the drug, which is generally more soluble than the neutral form. This is most effective for weakly acidic or basic drugs.[7][8]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic drug molecule within the hydrophobic cavity of a cyclodextrin (B1172386), whose hydrophilic exterior makes the entire complex water-soluble.[9][10][11][12]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix. This can convert the drug to an amorphous state, which has a higher dissolution rate than the crystalline form.[13][14][15][16][17]
-
Particle Size Reduction: Increasing the surface area-to-volume ratio by reducing the particle size to the micron or nanometer range (micronization or nanosuspension), which enhances the dissolution rate.[3][18][19][20][21]
-
Use of Surfactants: Employing surfactants to form micelles that encapsulate the drug, thereby increasing its solubility in the aqueous medium.[22][23]
-
Lipid-Based Formulations: Dissolving the drug in lipidic excipients to create solutions, suspensions, or self-emulsifying drug delivery systems (SEDDS).[2][24]
Q3: How do I choose the best solubility enhancement technique for my experiment?
A3: The optimal technique depends on the specific application, the required drug concentration, and the experimental system (in-vitro vs. in-vivo). For initial in-vitro screening, using co-solvents (like DMSO) for stock solutions is common. For cell-based assays, cyclodextrins may be preferred to avoid solvent toxicity. For in-vivo studies aiming to improve oral bioavailability, more advanced formulations like solid dispersions, nanosuspensions, or lipid-based systems are often necessary.[5] A logical, step-by-step approach to selecting a strategy is recommended.
Troubleshooting Guide
Problem: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a cell-based assay.
-
Cause: This is a common issue where the drug is soluble in the organic stock solvent but not in the final aqueous medium. The final concentration of the organic solvent may be too low to keep the drug in solution.
-
Solution 1 (Optimize Co-solvent): Ensure the final concentration of DMSO (or other co-solvent) is as high as tolerable for your cells (typically <0.5% v/v) but sufficient to maintain solubility. Perform a solubility test in your final buffer with varying co-solvent concentrations before running the full experiment.
-
Solution 2 (Use Cyclodextrins): Prepare the final solution by first adding the this compound stock to a buffer solution already containing a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[9] Cyclodextrins can encapsulate the drug, preventing precipitation in aqueous media.[11]
-
Solution 3 (Use Surfactants): A low concentration of a non-ionic surfactant, such as Tween 80, can also be added to the aqueous buffer to help solubilize the compound.[23][25] Ensure the surfactant concentration is below its critical micelle concentration and is not toxic to the cells.
Problem: I am observing high variability and poor efficacy in my oral animal studies.
-
Cause: Poor aqueous solubility often leads to a low and erratic dissolution rate in the gastrointestinal tract, resulting in poor and variable absorption and, consequently, low bioavailability.[2]
-
Solution 1 (Nanosuspension): Formulate this compound as a nanosuspension. Reducing the particle size to the nanometer range drastically increases the surface area, which can significantly improve the dissolution rate and bioavailability.[18][19][20] This approach is suitable for compounds that are poorly soluble in both aqueous and lipid media.[18]
-
Solution 2 (Amorphous Solid Dispersion): Prepare a solid dispersion of this compound with a hydrophilic polymer carrier like PVP or HPMC.[13][14] The drug exists in an amorphous (higher energy) state within the carrier, leading to faster dissolution and the potential for achieving supersaturated concentrations in the gut.[15]
-
Solution 3 (Lipid-Based Formulation): If this compound has sufficient lipid solubility, a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS) can be effective.[24] These formulations form fine emulsions upon contact with gastrointestinal fluids, keeping the drug in a solubilized state for absorption.[2]
Solubility Enhancement Strategies & Protocols
1. Co-solvency
This technique involves using a water-miscible organic solvent to increase the solubility of a hydrophobic compound. It is a straightforward method, especially for preparing concentrated stock solutions for in-vitro use.[26]
Table 1: Common Co-solvents for Pharmaceutical Formulations
| Co-solvent | Typical Concentration Range for Stock | Notes |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 1 - 20 mM | Common for in-vitro screening; can have cellular effects. |
| Ethanol (B145695) | Up to 100% | Often used in parenteral formulations; can cause precipitation on dilution.[27] |
| Propylene Glycol (PG) | 10 - 60% v/v | Less volatile than ethanol; often used in combination with other solvents.[26] |
| Polyethylene Glycol 400 (PEG 400) | 20 - 70% v/v | A non-volatile solvent with a good safety profile.[6] |
Experimental Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weigh the desired amount of this compound into a sterile glass vial.
-
Add the selected co-solvent (e.g., DMSO) dropwise while vortexing to dissolve the compound completely.
-
If necessary, gentle warming (37°C) or sonication can be used to aid dissolution.
-
Once fully dissolved, add more co-solvent to reach the final target concentration.
-
Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
2. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[9][12]
Table 2: Common Cyclodextrins and Their Properties
| Cyclodextrin Type | Abbreviation | Key Features |
|---|---|---|
| β-Cyclodextrin | β-CD | Limited aqueous solubility.[9] |
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | High aqueous solubility and low toxicity, widely used in formulations.[9] |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | High aqueous solubility, suitable for parenteral formulations.[28] |
Experimental Protocol 2: Solubility Enhancement using HP-β-CD (Kneading Method)
-
Weigh this compound and HP-β-CD (a common starting molar ratio is 1:1 or 1:2).
-
Place the powders in a glass mortar.
-
Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a thick, consistent paste.
-
Knead the paste thoroughly for 30-45 minutes.
-
Dry the resulting product in an oven at 40-50°C until the solvent has completely evaporated.
-
Grind the dried complex into a fine powder and pass it through a sieve.
-
Test the solubility of the resulting powder in water or buffer by adding increasing amounts until saturation is reached and comparing it to the solubility of the uncomplexed drug.
3. Solid Dispersion
This strategy involves dispersing the drug in an inert, hydrophilic carrier at a solid state. The goal is to reduce the drug's crystallinity and enhance its wettability and dissolution rate.[15]
Table 3: Common Carriers for Solid Dispersions
| Carrier Polymer | Abbreviation | Preparation Methods |
|---|---|---|
| Polyvinylpyrrolidone | PVP (e.g., K30) | Solvent Evaporation, Melt Extrusion, Spray Drying |
| Polyethylene Glycol | PEG (e.g., 6000) | Melting (Fusion), Solvent Evaporation |
| Hydroxypropyl Methylcellulose | HPMC | Solvent Evaporation, Spray Drying |
Experimental Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Select a hydrophilic carrier (e.g., PVP K30) and a drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both this compound and the carrier in a suitable common volatile solvent (e.g., methanol, ethanol, or a mixture). Ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure. This should result in a thin, solid film on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried product, pulverize it using a mortar and pestle, and sieve to obtain a uniform powder.
-
Characterize the solid dispersion for dissolution rate improvement compared to the pure drug. Techniques like DSC and XRD can be used to confirm the amorphous nature of the drug.
References
- 1. This compound | C18H14N2O2 | CID 123574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. jopcr.com [jopcr.com]
- 17. japsonline.com [japsonline.com]
- 18. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijhsr.org [ijhsr.org]
- 20. researchgate.net [researchgate.net]
- 21. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods of solubility enhancements | PPTX [slideshare.net]
- 23. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. senpharma.vn [senpharma.vn]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. US8026276B2 - Parenteral CCI-779 formulations containing cosolvents, an antioxidant, and a surfactant - Google Patents [patents.google.com]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing Piperafizine B Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Piperafizine B (3,6-dibenzylidene-2,5-dioxopiperazine).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective method for synthesizing this compound is through a twofold Aldol condensation reaction. This involves the reaction of an activated piperazine-2,5-dione (diketopiperazine, DKP) core with two equivalents of benzaldehyde (B42025) in the presence of a base. The activation of the DKP core, typically by N-acetylation to form 1,4-diacetylpiperazine-2,5-dione (B1297580), is crucial for the reaction to proceed.
Q2: Why is it necessary to use an activated diketopiperazine like 1,4-diacetylpiperazine-2,5-dione?
A2: Direct Aldol condensation with glycine (B1666218) anhydride (B1165640) (the unactivated DKP core) is generally unsuccessful. This is because the amide protons on the nitrogen atoms are more acidic than the α-carbon protons. Consequently, the base will deprotonate the nitrogen instead of the α-carbon, preventing the formation of the necessary enolate for the condensation reaction to occur[1]. N-acetylation protects the amide protons and increases the acidity of the α-carbon protons, facilitating enolate formation.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: The key parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. These factors significantly influence the reaction yield and the formation of side products.
Experimental Protocols
Synthesis of 1,4-diacetylpiperazine-2,5-dione (Activated DKP Core)
A common method for the N-acetylation of glycine anhydride involves heating with acetic anhydride.
Procedure:
-
Suspend glycine anhydride in acetic anhydride.
-
Heat the mixture at reflux (around 140°C) for 1-2 hours.
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Cool the reaction mixture to room temperature.
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Collect the precipitated 1,4-diacetylpiperazine-2,5-dione by filtration.
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Wash the solid with a cold solvent like diethyl ether to remove excess acetic anhydride.
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Dry the product under vacuum.
Note: Discoloration of the reaction mixture to a brown color may occur, but this does not typically affect the quality of the final product after purification[1].
Synthesis of this compound (3,6-dibenzylidene-2,5-dioxopiperazine)
This protocol is based on the Aldol condensation of 1,4-diacetylpiperazine-2,5-dione with benzaldehyde.
Procedure:
-
To a solution of 1,4-diacetylpiperazine-2,5-dione (1 equivalent) in dry dimethylformamide (DMF), add benzaldehyde (2.2 equivalents).
-
Add cesium carbonate (Cs₂CO₃) (2.2 equivalents) to the mixture.
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Stir the reaction mixture at a controlled temperature (e.g., 80°C) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated crude product by filtration.
-
Wash the solid with water and then a small amount of cold ethanol (B145695).
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid.
Data Presentation
Table 1: Effect of Base on this compound Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cesium Carbonate (Cs₂CO₃) | DMF | 80 | 6 | ~70-80 | [2] |
| Triethylamine (TEA) | DMF | 80 | 12 | Moderate | [1] |
| Potassium tert-butoxide (t-BuOK) | DMF | Room Temp | 2 | Potential for side reactions | [3] |
Table 2: Effect of Temperature on this compound Yield
| Temperature (°C) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Room Temperature | Cs₂CO₃ | DMF | 24 | Low to moderate | [2] |
| 80 | Cs₂CO₃ | DMF | 6 | High | [2] |
| 100 | Cs₂CO₃ | DMF | 4 | High, potential for increased side products | [1] |
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Question: I am not getting any product, or the yield is very low. What could be the issue?
-
Answer:
-
Cause 1: Incomplete activation of the DKP core. Ensure that the starting material is fully converted to 1,4-diacetylpiperazine-2,5-dione. Unreacted glycine anhydride will not participate in the reaction[1].
-
Solution 1: Verify the purity of your activated DKP by NMR or melting point before starting the condensation reaction.
-
Cause 2: Inactive base. The base may have degraded due to improper storage.
-
Solution 2: Use freshly opened or properly stored base.
-
Cause 3: Insufficient reaction temperature or time. The reaction may be sluggish at lower temperatures.
-
Solution 3: Increase the reaction temperature to 80-100°C and monitor the reaction by TLC to determine the optimal reaction time[2].
-
Problem 2: Formation of Side Products
-
Question: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I avoid them?
-
Answer:
-
Cause 1: Mono-substituted product. Incomplete reaction can lead to the formation of 3-benzylidene-1-acetyl-piperazine-2,5-dione.
-
Solution 1: Ensure a slight excess of benzaldehyde and sufficient reaction time and temperature to drive the reaction to completion.
-
Cause 2: Rearrangement products. Stronger bases like potassium tert-butoxide can sometimes lead to rearrangement of the DKP ring[3].
-
Solution 2: Use a milder base such as cesium carbonate.
-
Cause 3: (E/Z) Isomers. While the (Z,Z) isomer is generally the major product due to thermodynamic stability, other isomers might form under certain conditions.
-
Solution 3: The stereochemistry can often be controlled by the reaction conditions. Purification by recrystallization can help in isolating the desired isomer.
-
Problem 3: Difficulty in Product Purification
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Question: My final product is difficult to purify. What is an effective purification strategy?
-
Answer:
-
Cause 1: Residual starting materials or side products.
-
Solution 1: The crude product precipitated from the reaction mixture can be effectively purified by recrystallization. Ethanol or glacial acetic acid are commonly used solvents for recrystallizing 3,6-di-unsaturated 2,5-diketopiperazines.
-
Procedure for Recrystallization:
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and dry them under vacuum.
-
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Troubleshooting Piperafizine B Instability in Cell Culture Media
Welcome to the technical support center for Piperafizine B. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of this compound in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide direct answers and detailed protocols to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its core structural features?
This compound, also known as 3,6-dibenzylidene-2,5-dioxopiperazine, is a member of the pyrazine (B50134) class of compounds. Its structure is characterized by a central diketopiperazine (DKP) ring with two benzylidene groups attached at the 3 and 6 positions. The DKP ring is a cyclic dipeptide, and the benzylidene groups are known to be photoreactive in some contexts.
Q2: I'm observing inconsistent results with this compound in my cell-based assays. Could this be due to instability?
Yes, inconsistent results are a common indicator of compound instability in the complex environment of cell culture media.[1] Factors such as the aqueous environment, pH, temperature (typically 37°C), light exposure, and interactions with media components can lead to the degradation of this compound, altering its effective concentration over the course of an experiment.
Q3: What are the potential degradation pathways for this compound in cell culture media?
Based on its structure, two primary degradation pathways are of concern:
-
Hydrolysis of the Diketopiperazine (DKP) Ring: The amide bonds in the DKP ring are susceptible to hydrolysis, especially in aqueous solutions at physiological pH and temperature. This would lead to the opening of the ring structure. Studies on other diketopiperazines have shown that they can undergo hydrolysis, particularly at pH levels above 5.
-
Isomerization and/or Degradation of the Benzylidene Groups: The carbon-carbon double bonds in the benzylidene moieties can be susceptible to photo-induced cis-trans isomerization. While this may not always lead to a loss of activity, it can alter the compound's properties. Prolonged exposure to light, especially UV light, can also lead to photodegradation of molecules containing benzylidene groups.
Q4: How can I determine if this compound is degrading during my experiment?
The most direct method is to perform a stability study using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This involves incubating this compound in your cell culture medium under your experimental conditions and measuring its concentration at different time points. A decrease in the concentration of the parent compound over time is a direct indication of instability.
Q5: What are the best practices for preparing and storing this compound stock solutions?
To minimize degradation, stock solutions should be prepared in a suitable dry, aprotic solvent like DMSO. It is highly recommended to prepare high-concentration stock solutions, which can then be diluted to the final working concentration in the cell culture medium immediately before use. Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For light-sensitive compounds, storing them in amber vials or wrapping the vials in aluminum foil is crucial.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: I observe a precipitate after adding this compound to my cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Poor Aqueous Solubility | This compound is a hydrophobic molecule and may have limited solubility in the aqueous environment of cell culture media, leading to precipitation or "crashing out" of the solution.[4][5] | - Lower the final working concentration of this compound.- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) media.[4]- Ensure the final DMSO concentration is as low as possible (typically <0.5%) and that a vehicle control is included in your experiment. |
| Media Temperature | Adding a concentrated stock solution to cold media can decrease the compound's solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[4] |
| Interaction with Media Components | Components in the media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility. | Test the solubility of this compound in a simpler, serum-free medium to see if serum is contributing to the precipitation. |
| Media Evaporation | In long-term experiments, evaporation of the media can increase the concentration of all components, potentially exceeding the solubility limit of this compound.[5] | - Ensure proper humidification of the incubator.- Use culture plates with low-evaporation lids. |
Issue 2: My experimental results are inconsistent, suggesting this compound is unstable.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Hydrolysis of the DKP Ring | The amide bonds in the diketopiperazine ring can be hydrolyzed in the aqueous, near-neutral pH environment of the cell culture medium at 37°C. | - Perform a time-course stability study using HPLC or LC-MS to quantify the degradation rate.- If degradation is significant, consider replenishing the compound by performing media changes at regular intervals during your experiment. |
| Photodegradation | The benzylidene groups in this compound may be susceptible to degradation upon exposure to light, especially UV light from sources like the biosafety cabinet lamp.[6][7][8] | - Minimize the exposure of your stock solutions and experimental plates to light.- Use amber-colored tubes and plates, or cover them with aluminum foil.- Turn off the UV lamp in the biosafety cabinet when not in use for sterilization. |
| Oxidation | The benzylidene groups could be susceptible to oxidation, although this is generally less common than hydrolysis and photodegradation in typical cell culture conditions. | - If oxidation is suspected, consider adding an antioxidant to the cell culture medium, but be aware that this could also affect your experimental system. |
| Binding to Plasticware | Hydrophobic compounds can adsorb to the plastic surfaces of culture plates and pipette tips, reducing the effective concentration in the media.[9] | - Use low-protein-binding plates and pipette tips.- Include a control without cells to assess non-specific binding. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the chemical stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike Media: Pre-warm your complete cell culture medium to 37°C. Dilute the this compound stock solution into the medium to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and low (e.g., 0.1%).
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium. This will serve as your T=0 reference point.
-
Incubation: Aliquot the remaining spiked media into sterile tubes or wells. Place them in a 37°C, 5% CO2 incubator.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.
-
Sample Preparation: Before analysis, thaw the samples. If your medium contains serum, you may need to precipitate the proteins by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the protein. The supernatant can then be analyzed.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol helps to determine the highest concentration of this compound that can be used in your cell culture medium without precipitation.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock solution in DMSO.
-
Add to Media: In a 96-well plate, add a small, equal volume of each DMSO dilution to wells containing pre-warmed complete cell culture medium. Include a DMSO-only vehicle control.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2. Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment: For a more quantitative measure, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear (no visible precipitate and no increase in absorbance) is your maximum working soluble concentration.
Visualizations
Caption: A flowchart outlining the key steps in an experimental workflow to assess the stability of this compound in cell culture media.
Caption: A decision tree illustrating the logical steps to troubleshoot potential instability issues with this compound in cell culture experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Implications of in-use photostability: proposed guidance for photostability testing and labeling to support the administration of photosensitive pharmaceutical products, part 1: drug products administered by injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Improving the yield of Piperafizine B extraction from natural sources
Technical Support Center: Optimizing Piperafizine B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of this compound extraction from natural sources such as Streptomyces thioluteus and Aspergillus nidulans.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound?
A1: The main challenges include low extraction yields due to the compound's potential instability and low concentration in the biomass, co-extraction of impurities with similar polarities, and potential degradation during purification steps. Optimization of extraction solvent, pH, and temperature is crucial to mitigate these issues.
Q2: Which solvent system is recommended for the initial extraction of this compound?
A2: The choice of solvent is critical and depends on the polarity of this compound. For moderately polar compounds like many alkaloids, polar solvents such as methanol, ethanol, or ethyl acetate (B1210297) are often used for initial extraction from microbial biomass.[2] For less polar compounds, dichloromethane (B109758) or a mixture of dichloromethane/methanol (1:1) can be effective.[2] It is advisable to perform small-scale pilot extractions with a range of solvents to determine the optimal choice for this compound.
Q3: How can I minimize the co-extraction of impurities?
A3: To minimize impurities, a multi-step extraction strategy is often effective. An initial pre-extraction with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar contaminants before the main extraction of the target compound with a more polar solvent.[2] Additionally, adjusting the pH of the extraction medium can selectively protonate or deprotonate the target alkaloid, altering its solubility and allowing for more selective extraction.
Q4: What purification techniques are most suitable for this compound?
A4: A combination of chromatographic techniques is typically required for the purification of natural products. For this compound, a common workflow would involve initial separation by column chromatography using silica (B1680970) gel, followed by further purification using High-Performance Liquid Chromatography (HPLC), which is a robust technique for isolating natural products.[2] The choice of stationary and mobile phases will need to be optimized based on the compound's properties.
Q5: How can I confirm the identity and purity of the extracted this compound?
A5: The identity and purity of the final product should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can be used to assess purity. For structural confirmation, spectroscopic methods such as Mass Spectrometry (MS) to determine the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structure are essential.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Problem 1: Low Extraction Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Cell Lysis | Optimize the cell disruption method (e.g., sonication, bead beating, freeze-thaw cycles). | Incomplete lysis of microbial cells will result in a significant portion of the target compound remaining within the biomass. |
| Inappropriate Solvent | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof). | The solubility of this compound in the extraction solvent is paramount for achieving a high yield. |
| Suboptimal Extraction Time/Temp | Vary the extraction duration and temperature. Monitor for compound degradation at higher temperatures. | Extraction is a time and temperature-dependent process. Finding the optimal balance will maximize yield without promoting degradation. |
| Incorrect pH | Adjust the pH of the extraction buffer. For alkaloids, extraction under slightly acidic or basic conditions can improve solubility. | The charge state of the alkaloid, influenced by pH, significantly affects its solubility in different solvents. |
Problem 2: Emulsion Formation During Liquid-Liquid Extraction
| Possible Cause | Troubleshooting Step | Rationale |
| High Concentration of Surfactant-like Molecules | Add a saturated solution of sodium chloride (brine) to the separatory funnel.[3] | The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic compounds.[3] |
| Vigorous Shaking | Gently invert the separatory funnel multiple times instead of vigorous shaking.[3] | Gentle mixing reduces the formation of fine droplets that lead to stable emulsions. |
| Particulate Matter | Centrifuge the mixture before transferring it to the separatory funnel or filter the emulsion through a bed of celite. | Solid particles can stabilize emulsions. Their removal can facilitate phase separation. |
Problem 3: Poor Separation in Column Chromatography
| Possible Cause | Troubleshooting Step | Rationale | | Inappropriate Solvent System | Perform thin-layer chromatography (TLC) with various solvent systems to identify an optimal mobile phase for separation. | A well-chosen solvent system will provide a good separation of the target compound from impurities on the TLC plate, which translates to better separation on the column. | | Column Overloading | Reduce the amount of crude extract loaded onto the column. | Overloading the column leads to broad, overlapping bands and poor resolution. | | Improper Column Packing | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | A poorly packed column will have channels that lead to uneven solvent flow and poor separation. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Microbial Culture
-
Harvesting Biomass: Centrifuge the microbial culture broth to pellet the cells. Wash the cell pellet with distilled water to remove residual media components.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using an appropriate method (e.g., sonication on ice).
-
Initial Extraction:
-
Add a suitable organic solvent (e.g., ethyl acetate) to the lysed cell suspension at a 1:1 (v/v) ratio.
-
Agitate the mixture for a specified duration (e.g., 2 hours) at a controlled temperature (e.g., room temperature).
-
Separate the organic phase from the aqueous phase by centrifugation or using a separatory funnel.
-
Repeat the extraction of the aqueous phase and cell debris two more times with fresh solvent.
-
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification:
-
Dissolve the crude extract in a minimal amount of an appropriate solvent.
-
Subject the dissolved extract to column chromatography on silica gel.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent.
-
-
Final Purification (if necessary): Further purify the compound using preparative HPLC.
Data Presentation
Table 1: Illustrative Solvent Screening for this compound Extraction
| Solvent System | Extraction Time (hours) | Temperature (°C) | Relative Yield (%) * |
| n-Hexane | 2 | 25 | 15 |
| Dichloromethane | 2 | 25 | 65 |
| Ethyl Acetate | 2 | 25 | 85 |
| Methanol | 2 | 25 | 95 |
| Dichloromethane:Methanol (1:1) | 2 | 25 | 98 |
*Note: These are representative data for a moderately polar alkaloid and should be optimized for this compound.
Table 2: Example HPLC Gradient for this compound Purification
| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 35 | 95 | 5 |
Visualizations
References
Technical Support Center: Addressing Off-Target Effects of Piperafizine B in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Piperafizine B in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary mode of action?
This compound is a piperazine-containing compound that has been identified as a potentiator of the cytotoxicity of vincristine (B1662923).[1] While its precise on-target mechanism is a subject of ongoing research, related piperazine (B1678402) compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the induction of both intrinsic and extrinsic apoptotic pathways.[2][3]
Q2: What are off-target effects and why are they a concern with compounds like this compound?
Off-target effects occur when a compound interacts with unintended biological molecules, such as kinases or other enzymes, in addition to its intended target. These unintended interactions can lead to misleading experimental results, including unexpected cytotoxicity, activation or inhibition of unintended signaling pathways, and confounding data in phenotypic screens. This makes it difficult to accurately assess the compound's true efficacy and mechanism of action.
Q3: What are the initial signs that I might be observing off-target effects of this compound in my cellular assay?
Common indicators of potential off-target effects include:
-
High Cytotoxicity at Low Concentrations: Significant cell death is observed at concentrations well below the expected efficacious dose for the primary target.
-
Discrepancy Between Biochemical and Cellular Potency: The effective concentration in cellular assays is significantly different from the IC50 value obtained in a purified enzyme or protein binding assay.
-
Unexpected Phenotypes: The observed cellular phenotype does not align with the known function of the intended target.
-
Inconsistent Results Across Different Cell Lines: The effect of this compound varies dramatically and inexplicably between different cell lines.
Q4: How can I begin to experimentally distinguish between on-target and off-target effects of this compound?
A multi-pronged approach is recommended:
-
Dose-Response Analysis: Perform careful dose-response curves in multiple cell lines, including those that do not express the intended target (if known).
-
Use of Chemical Analogs: Test a structurally similar but inactive analog of this compound. If the analog produces a similar off-target phenotype, it suggests the effect is not mediated by the intended target.
-
Orthogonal Assays: Validate key findings using different experimental methods. For example, if you observe apoptosis, confirm it with multiple assays like Annexin V staining, caspase activation assays, and PARP cleavage analysis.
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target in cells.
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity in Multiple Cell Lines
| Possible Cause | Troubleshooting Step |
| General Cellular Toxicity | Perform a cytotoxicity assay (e.g., MTT, LDH release) on a panel of cancerous and non-cancerous cell lines to determine the therapeutic window. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. Ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically <0.5%). |
| Assay Interference | Run a cell-free assay to check if this compound directly interferes with your assay reagents (e.g., reduces MTT reagent). |
Problem 2: Discrepancy Between Expected and Observed Signaling Pathway Modulation
| Possible Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | Perform a broad-panel kinase screen to identify potential off-target kinases inhibited by this compound. |
| Activation of Stress Pathways | High concentrations of a compound can induce cellular stress responses (e.g., oxidative stress, ER stress) that are independent of the intended target. Measure markers for these pathways. |
| Upstream Target Effects | The intended target may have unknown upstream regulators that are being affected by this compound. |
Quantitative Data Summary
The following table provides a hypothetical example of how to summarize on- and off-target activity for this compound.
| Target | Assay Type | IC50 / EC50 (µM) | Comments |
| On-Target: Target X | Biochemical Kinase Assay | 0.15 | Potent inhibition of the intended target. |
| Off-Target: Kinase Y | Biochemical Kinase Assay | 1.2 | Moderate off-target inhibition. |
| Off-Target: Kinase Z | Biochemical Kinase Assay | 8.5 | Weaker off-target inhibition. |
| Cell Line A (Target X high) | Cell Viability (MTT) | 0.5 | On-target driven cytotoxicity. |
| Cell Line B (Target X low) | Cell Viability (MTT) | 5.0 | Suggests off-target cytotoxicity at higher concentrations. |
| Non-cancerous Cell Line | Cell Viability (MTT) | > 20 | Indicates some level of selectivity for cancer cells. |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as a percentage of viability versus the log of the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Visualizations
Caption: Hypothetical signaling pathways for this compound.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Caption: Differentiating on-target vs. off-target effects.
References
- 1. Piperafizines A and B, potentiators of cytotoxicity of vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor apoptosis induced by epoxide-containing piperazines, a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Detection of Piperazine and its Derivatives
Welcome to the technical support center for the analytical detection of piperazine (B1678402) and its derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the detection of piperazine and its derivatives?
A1: The most frequently employed analytical methods include High-Performance Liquid Chromatography (HPLC) with various detectors (UV, DAD, ELSD, CAD), Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Q2: Why is derivatization often necessary for the analysis of piperazine?
A2: Piperazine is a hydrophilic and basic compound that lacks a strong chromophore, leading to poor retention on traditional reversed-phase HPLC columns and low UV absorptivity.[4] Derivatization with agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) introduces a chromophore, enabling sensitive UV or fluorescence detection at low levels.[3][5][6]
Q3: What are the key challenges in developing an HPLC method for piperazine?
A3: The primary challenges include achieving adequate retention on reversed-phase columns due to its polar nature, and obtaining sufficient sensitivity with UV detection due to its weak UV absorption.[4][7] Method development often involves exploring alternative stationary phases (e.g., mixed-mode), using ion-pairing reagents, or employing pre-column derivatization.[4][7]
Q4: Can LC-MS/MS be used for the direct analysis of piperazine without derivatization?
A4: Yes, LC-MS/MS is a powerful technique for the direct, sensitive, and selective detection of piperazine and its derivatives without the need for derivatization.[2][8] It provides high confidence in results through the monitoring of specific precursor and product ion transitions.[2]
Troubleshooting Guides
HPLC-UV Method with Derivatization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Low Peak Response | Incomplete derivatization reaction. | - Ensure the pH of the reaction mixture is optimal for the derivatization agent.- Verify the correct concentration and freshness of the derivatization reagent.- Check the reaction time and temperature. |
| Degradation of the derivative. | - Analyze the sample immediately after derivatization.- Store derivatized samples under appropriate conditions (e.g., protected from light, low temperature). | |
| Incorrect detection wavelength. | - Optimize the detection wavelength by scanning the UV spectrum of the derivatized standard. The derivative of piperazine with NBD-Cl, for example, is typically detected at 340 nm.[5] | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase composition. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Optimize the organic modifier concentration. |
| Column overload. | - Reduce the injection volume or sample concentration. | |
| Contaminated guard or analytical column. | - Flush the column with a strong solvent.- Replace the guard column or, if necessary, the analytical column. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | - Ensure proper mixing and degassing of the mobile phase. |
| Temperature variations. | - Use a column oven to maintain a constant temperature.[5] | |
| Column degradation. | - Use a new or validated column. |
LC-MS/MS Method
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Signal Intensity | Inefficient ionization. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Piperazines are typically analyzed in positive ion mode.[9] |
| Matrix effects (ion suppression or enhancement). | - Improve sample preparation to remove interfering matrix components.[10][11][12]- Use a stable isotopically labeled internal standard to compensate for matrix effects.[2]- Dilute the sample. | |
| Suboptimal mobile phase. | - The addition of a small amount of formic acid to the mobile phase can improve the peak shape and sensitivity of piperazine.[9] | |
| High Background Noise | Contaminated mobile phase or LC system. | - Use high-purity solvents and additives.- Flush the LC system thoroughly. |
| In-source fragmentation. | - Optimize the cone voltage or fragmentor voltage. | |
| No Detection of Product Ions | Incorrect collision energy. | - Optimize the collision energy for each specific analyte to achieve the desired fragmentation pattern. |
| Wrong precursor ion selected. | - Verify the m/z of the precursor ion for the analyte of interest. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Piperazine with NBD-Cl Derivatization[5]
This method is suitable for determining trace amounts of piperazine.
1. Derivatization Procedure:
-
Prepare a standard solution of piperazine.
-
In a volumetric flask, mix the piperazine solution with a solution of NBD-Cl.
-
Adjust the pH to an alkaline condition using a suitable buffer.
-
Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
Cool the solution and dilute to the final volume with the mobile phase.
2. HPLC Conditions:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 10 µL
Protocol 2: LC-MS/MS Screening for Piperazine Derivatives in Serum[8]
This protocol is designed for the qualitative screening of various piperazine derivatives.
1. Sample Preparation (Solid-Phase Extraction):
-
Add an internal standard to the serum sample.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: Synergi Polar RP
-
Mobile Phase A: 1 mM Ammonium Formate
-
Mobile Phase B: Methanol / 0.1% Formic Acid
-
Elution: Gradient elution
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
Visualizations
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 8. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceasia.org [scienceasia.org]
- 10. bib.irb.hr:8443 [bib.irb.hr:8443]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
Technical Support Center: Strategies to Reduce Piperafizine B Toxicity in Non-Cancerous Cells
Disclaimer: As of December 2025, specific data on the toxicity profile of Piperafizine B in non-cancerous cells and targeted strategies for its mitigation are not extensively available in published literature. This guide provides general strategies and experimental frameworks based on established principles of chemotherapy-induced toxicity and cytoprotection. Researchers should adapt these principles to their specific experimental context with this compound.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| High cytotoxicity observed in non-cancerous control cell lines at low concentrations of this compound. | 1. Off-target effects: this compound may be hitting unintended molecular targets in non-cancerous cells. 2. Metabolic activation: The non-cancerous cells may metabolize this compound into a more toxic compound. 3. High sensitivity of the cell line: The specific non-cancerous cell line used may be particularly sensitive to the compound's mechanism of action. | 1. Dose-response and time-course analysis: Perform a detailed analysis to determine the IC50 value and the onset of toxicity. This helps in identifying a potential therapeutic window. 2. Test a panel of non-cancerous cells: Use multiple non-cancerous cell lines from different tissues to assess if the toxicity is cell-type specific. 3. Structural modification: Consider synthesizing or acquiring analogues of this compound with modifications aimed at reducing off-target effects, such as altering lipophilicity to control cell membrane permeability.[1] |
| Inconsistent cell viability results between experiments. | 1. Compound solubility and stability: this compound may have poor solubility or stability in the culture medium, leading to inconsistent effective concentrations. 2. Cell seeding density: Variations in the initial number of cells can affect the apparent cytotoxicity.[1] 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be contributing to cell death at the concentrations used.[1] | 1. Solubility assessment: Confirm the solubility of this compound in your culture medium. Consider using a small amount of a biocompatible solvent like DMSO and ensure the final concentration is non-toxic to the cells (typically <0.5%). 2. Standardize cell seeding: Implement a strict protocol for cell counting and seeding to ensure consistency across experiments. 3. Vehicle control: Always include a vehicle control (cells treated with the same concentration of solvent used for the highest dose of this compound) to rule out solvent-induced toxicity.[1] |
| Difficulty in determining the mechanism of cell death (apoptosis vs. necrosis). | The experimental endpoint may not be specific enough to distinguish between different cell death pathways. | 1. Annexin V and Propidium Iodide (PI) staining: Use this flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. 2. Caspase activity assays: Measure the activity of key apoptotic enzymes like caspase-3, -8, and -9 to confirm the involvement of apoptosis. |
Frequently Asked Questions (FAQs)
Q1: What are the general mechanisms by which chemotherapeutic agents like this compound might induce toxicity in non-cancerous cells?
A1: Chemotherapeutic agents often target rapidly dividing cells.[2] This can inadvertently affect healthy, proliferating cells in the body, such as those in the bone marrow, digestive tract, and hair follicles.[2] Common mechanisms of toxicity include:
-
Induction of Apoptosis: Many chemotherapy drugs trigger programmed cell death in both cancerous and non-cancerous cells.
-
DNA Damage: Agents that interfere with DNA replication or repair can cause damage to the genetic material of normal cells.[3]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage of cellular components.[4]
-
Interference with Mitosis: Drugs that disrupt the process of cell division can lead to mitotic catastrophe and cell death in healthy proliferating cells.[3]
Q2: What are some general strategies to protect non-cancerous cells from the toxic effects of a novel compound like this compound?
A2: Several strategies can be explored to mitigate the off-target toxicity of chemotherapeutic agents:
-
Co-administration of Cytoprotective Agents: Certain agents can be used to protect normal tissues from chemotherapy-induced damage without compromising the anti-cancer efficacy.[5]
-
Use of Antioxidants: If this compound is found to induce oxidative stress, co-treatment with antioxidants may reduce toxicity in non-cancerous cells.[4][6]
-
Inducing Temporary Cell Cycle Arrest in Normal Cells: Strategies that reversibly halt the cell cycle of normal cells can make them less susceptible to drugs that target proliferating cells.[7][8]
-
Targeted Drug Delivery: Encapsulating the drug in a delivery system that specifically targets cancer cells can reduce its exposure to healthy tissues.
Q3: Can structural modifications to piperazine-based compounds reduce their toxicity?
A3: Yes, structure-activity relationship (SAR) studies are a crucial part of drug development to optimize the therapeutic index of a compound.[1] By systematically modifying the chemical structure of a piperazine (B1678402) derivative, it is often possible to reduce its toxicity while maintaining or even enhancing its efficacy against cancer cells. For example, altering substituents on the piperazine ring can influence the compound's solubility, membrane permeability, and binding affinity to off-target proteins.[1][9]
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancerous and non-cancerous cell lines.
Materials:
-
Cancerous and non-cancerous cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Evaluation of an Antioxidant in Reducing this compound Toxicity
Objective: To assess the potential of an antioxidant (e.g., N-acetylcysteine, NAC) to mitigate this compound-induced cytotoxicity in non-cancerous cells.
Materials:
-
Non-cancerous cell line
-
This compound
-
Antioxidant (e.g., N-acetylcysteine)
-
Materials for MTT assay (as described in Protocol 1)
-
Materials for ROS measurement (e.g., DCFH-DA stain)
Procedure:
-
Experimental Groups: Set up the following treatment groups in a 96-well plate:
-
Control (no treatment)
-
This compound alone (at its IC50 or a relevant concentration)
-
Antioxidant alone (at a non-toxic concentration)
-
This compound + Antioxidant (co-treatment)
-
-
Treatment and Incubation: Treat the cells according to the experimental groups and incubate for the desired duration.
-
Cell Viability Assessment: Perform the MTT assay as described in Protocol 1 to determine if the antioxidant can rescue the cells from this compound-induced death.
-
ROS Measurement (Optional): To confirm the role of oxidative stress, treat cells in a separate plate with the same experimental groups. At the end of the treatment period, stain the cells with a ROS-sensitive dye like DCFH-DA and measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Compare the cell viability and ROS levels between the different treatment groups. A significant increase in viability and a decrease in ROS levels in the co-treatment group compared to the this compound alone group would suggest a protective effect of the antioxidant.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Cancerous and Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.7 |
| BEAS-2B | Normal Bronchial Epithelial | 25.4 |
| MCF-10A | Non-tumorigenic Breast Epithelial | 32.1 |
Table 2: Hypothetical Effect of an Antioxidant (N-acetylcysteine, NAC) on this compound-induced Toxicity in BEAS-2B cells
| Treatment | Cell Viability (%) | Relative ROS Level (%) |
| Control | 100 ± 5.2 | 100 ± 7.8 |
| This compound (25 µM) | 52 ± 4.1 | 215 ± 15.3 |
| NAC (1 mM) | 98 ± 3.7 | 95 ± 6.4 |
| This compound (25 µM) + NAC (1 mM) | 85 ± 6.3 | 120 ± 11.2 |
Visualizations
Caption: A diagram of a hypothetical signaling pathway for this compound-induced toxicity.
Caption: A diagram illustrating the experimental workflow to test cytoprotective agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. oncodaily.com [oncodaily.com]
- 4. imedpub.com [imedpub.com]
- 5. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel strategies of protecting non-cancer cells during chemotherapy: Are they ready for clinical testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Piperafizine B
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor oral bioavailability of Piperafizine B. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data summaries to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it exhibit poor oral bioavailability?
A1: this compound is an investigational compound belonging to the piperazine (B1678402) class, noted for its potential as a potentiator of vincristine (B1662923) cytotoxicity in preclinical cancer models.[1] Despite the piperazine moiety often conferring favorable physicochemical properties, this compound's structure leads to poor oral bioavailability.[2] This is primarily attributed to a combination of factors characteristic of a Biopharmaceutics Classification System (BCS) Class II compound:
-
Low Aqueous Solubility: The molecule's limited solubility in gastrointestinal fluids restricts its dissolution, a prerequisite for absorption.[3][4]
-
First-Pass Metabolism: this compound is susceptible to significant metabolism by cytochrome P450 enzymes (primarily CYP3A4) in the gut wall and liver, reducing the amount of active drug reaching systemic circulation.[5][6]
-
P-glycoprotein (P-gp) Efflux: The compound is a substrate for the P-gp efflux transporter, which actively pumps it back into the intestinal lumen after absorption, further limiting its net uptake.[7][8]
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A2: To overcome the solubility and metabolic challenges of this compound, several strategies can be employed. These can be broadly categorized as:
-
Formulation Strategies: Developing advanced formulations is the most common approach for BCS Class II drugs.[3][9][10] This includes:
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix to increase its dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and lymphatic uptake, potentially bypassing first-pass metabolism.[9]
-
Nanoparticle Formulations: Reducing particle size to the nanoscale increases the surface area for dissolution.[3]
-
-
Chemical Modification (Prodrug Approach): A prodrug of this compound could be designed to have increased solubility or to mask the sites susceptible to metabolism or P-gp recognition.
-
Co-administration with Bioenhancers: Using agents that inhibit CYP3A4 or P-gp, such as piperine (B192125) (a component of black pepper), can increase systemic exposure.[11]
Q3: What are the key in vitro models for assessing the oral bioavailability of this compound?
A3: Several in vitro models are crucial for predicting and understanding the oral bioavailability of this compound:
-
Caco-2 Cell Permeability Assay: This model uses a monolayer of human colon adenocarcinoma cells to assess a compound's intestinal permeability and to identify if it is a substrate for efflux transporters like P-gp.[4][12][13]
-
Liver Microsome Stability Assay: This assay uses subcellular fractions of the liver containing drug-metabolizing enzymes (like CYPs) to determine the metabolic stability of this compound and predict its rate of first-pass metabolism.[14][15][16]
-
Biorelevant Dissolution Testing: This method uses dissolution media that simulate the composition of fluids in the stomach and intestines to provide a more accurate prediction of in vivo dissolution compared to simple buffer systems.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of this compound.
| Issue | Potential Cause | Troubleshooting Recommendations |
| 1. Low and inconsistent in vitro dissolution. | • Poor aqueous solubility of the crystalline form.• Drug aggregation in the dissolution medium. | • Particle Size Reduction: Micronize or nanosize the compound.• Formulation Approaches: Prepare an amorphous solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) or develop a lipid-based formulation like SEDDS.[3][9]• Use of Surfactants: Incorporate a small amount of a pharmaceutically acceptable surfactant in the dissolution medium. |
| 2. Low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) in the Caco-2 assay. | • Poor intrinsic permeability of the compound.• Efflux by P-glycoprotein (P-gp): The compound is actively transported out of the cells. | • Conduct a bi-directional Caco-2 assay: Measure both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests P-gp involvement.• Use a P-gp inhibitor: Repeat the assay in the presence of a known P-gp inhibitor like verapamil. A significant increase in A→B permeability confirms P-gp efflux.[7] |
| 3. High clearance in the liver microsomal stability assay (t½ < 15 min). | • Extensive Phase I metabolism by cytochrome P450 enzymes (e.g., CYP3A4). | • Identify the specific CYP enzymes involved: Use recombinant human CYP enzymes or specific chemical inhibitors in the assay.• Consider a prodrug approach: Modify the molecule at the site of metabolism to block the metabolic pathway.• Co-administration with an inhibitor: In in vivo studies, consider co-dosing with a known inhibitor of the identified CYP enzyme to confirm the metabolic pathway. |
| 4. High variability in plasma concentrations after oral dosing in animal models. | • Inconsistent dissolution in the GI tract.• Variable gastric emptying rates between animals.• Food effects on absorption. | • Optimize the formulation: Use a solubilizing formulation (e.g., SEDDS) to minimize dissolution-related variability.[9]• Standardize experimental conditions: Ensure a consistent fasting period for all animals before dosing.[17][18]• Administer the drug in a consistent vehicle. |
Data Presentation
The following tables summarize hypothetical, yet plausible, data for this compound to guide experimental interpretation.
Table 1: Hypothetical Physicochemical and In Vitro Properties of this compound
| Parameter | Value | Implication for Oral Bioavailability |
| Molecular Weight | 480.6 g/mol | Acceptable for oral absorption. |
| Aqueous Solubility (pH 6.8) | < 0.01 mg/mL | Very low solubility, likely leading to dissolution-rate limited absorption (BCS Class II).[3] |
| LogP | 4.2 | High lipophilicity, suggesting good membrane permeability but poor aqueous solubility. |
| pKa | 7.8 (basic) | Ionization in the stomach may aid initial dissolution, but precipitation is likely in the higher pH of the intestine. |
| Caco-2 Papp (A→B) | 0.8 x 10⁻⁶ cm/s | Low permeability. |
| Caco-2 Efflux Ratio (B→A / A→B) | 5.5 | Strong indication of active efflux, likely by P-glycoprotein.[7] |
| Human Liver Microsome t½ | 10 min | Rapid intrinsic clearance, suggesting high first-pass metabolism.[15] |
Table 2: Comparison of Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 25 ± 8 | 2.0 | 95 ± 30 | < 2% |
| Solid Dispersion (20% drug in PVP K30) | 110 ± 25 | 1.5 | 450 ± 90 | ~8% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 250 ± 50 | 1.0 | 1150 ± 210 | ~20% |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Solid Dispersion
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) without enzymes.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 rpm.
-
Procedure:
-
Place an amount of the solid dispersion equivalent to 20 mg of this compound into each dissolution vessel.
-
Start the apparatus.
-
Withdraw 5 mL samples at 5, 15, 30, 45, 60, and 90 minutes. Replace each withdrawal with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a 0.45 µm syringe filter.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated HPLC-UV method.
-
Protocol 2: Caco-2 Permeability Assay for P-gp Efflux
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values > 250 Ω·cm².
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
For A→B permeability , add this compound (10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.
-
For B→A permeability , add this compound (10 µM) to the basolateral (B) side and fresh buffer to the apical (A) side.
-
To test for P-gp inhibition, run a parallel set of A→B experiments in the presence of 100 µM verapamil.
-
Incubate at 37 °C with gentle shaking for 2 hours.
-
Take samples from the receiver compartment at the end of the incubation period and from the donor compartment at time zero and at the end.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes
-
Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system, 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Procedure:
-
Pre-incubate HLM (0.5 mg/mL final concentration) with this compound (1 µM final concentration) in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at 0, 5, 15, 30, and 60 minutes.
-
Stop the reaction in each aliquot by adding ice-cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the remaining concentration of this compound by LC-MS/MS.
-
Calculate the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.
-
Protocol 4: Oral Bioavailability Study in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g) with jugular vein catheters.[17][18]
-
Groups (n=5 per group):
-
Group 1 (IV): 1 mg/kg this compound in a suitable intravenous vehicle (e.g., 20% Solutol HS 15 in saline).
-
Group 2 (Oral): 10 mg/kg this compound as an aqueous suspension.
-
Group 3 (Oral): 10 mg/kg this compound in a SEDDS formulation.
-
-
Procedure:
-
Fast the rats overnight (with free access to water) prior to dosing.
-
Administer the dose either via intravenous injection (Group 1) or oral gavage (Groups 2 and 3).
-
Collect blood samples (approx. 0.2 mL) from the jugular vein catheter at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis and determine the absolute oral bioavailability (F%).
-
Visualizations
The following diagrams illustrate key concepts and workflows for addressing the poor oral bioavailability of this compound.
References
- 1. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 2. Piperazine [medbox.iiab.me]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
- 7. mdpi.com [mdpi.com]
- 8. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tanzj.net [tanzj.net]
- 11. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. mercell.com [mercell.com]
- 16. mttlab.eu [mttlab.eu]
- 17. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Challenges in scaling up Piperafizine B synthesis for preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of Piperafizine B synthesis for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of complex natural products like this compound?
A1: Scaling up the synthesis of structurally complex natural products from the lab to preclinical quantities presents several significant challenges.[1][2][3][[“]] These often include:
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Structural Complexity: Natural products often possess intricate architectures with multiple stereocenters, which can be difficult to construct and control on a larger scale.[1][3][[“]]
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Low Yields: Many synthetic routes that are effective at the milligram scale suffer from decreased yields when scaled up, making it difficult to produce the required quantities of material.[2]
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Reaction Conditions: Conditions that are easily managed in a lab setting, such as temperature control for highly exothermic reactions or efficient mixing of heterogeneous mixtures, can become problematic in larger reactors.[5]
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Purification: The removal of impurities and byproducts can become more challenging at a larger scale, often requiring the development of new purification protocols.
-
Reagent Availability and Cost: The cost and availability of starting materials and reagents in the quantities needed for preclinical production can be prohibitive.[2]
Q2: We are observing significant formation of a di-substituted piperazine (B1678402) byproduct. How can this be minimized?
A2: The formation of di-substituted piperazine is a common issue when one nitrogen of the piperazine core reacts, and the second nitrogen competes for the electrophile.[6] To favor mono-substitution, consider the following strategies:
-
Use of a Protecting Group: Employing a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the piperazine nitrogens is a common strategy to ensure mono-substitution.[7] The protecting group can be removed in a later step.
-
Stoichiometry Control: While using a 1:1 ratio of piperazine to the electrophile might seem intuitive, it often leads to a mixture of products.[6] Using a large excess of piperazine can statistically favor the mono-substituted product.
-
In Situ Protonation: A one-pot synthesis method involves the reaction of an in-situ formed piperazine-1-ium cation, which effectively protects one of the nitrogen atoms, allowing the other to react.[7]
Q3: Our palladium-catalyzed cross-coupling reaction for introducing a substituent on the piperazine ring is giving low yields at a larger scale. What should we investigate?
A3: Low yields in palladium-catalyzed amination reactions (like the Buchwald-Hartwig reaction) during scale-up can be attributed to several factors.[6] A systematic approach to troubleshooting should include:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine (B1218219) ligand is critical. For large-scale reactions, catalyst stability and turnover number become more important. Consider screening different ligands that may be more robust or active at lower catalyst loadings.[6]
-
Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction. If solubility is an issue at a larger scale, a different solvent system may be necessary. Ensure the base is sufficiently soluble and its strength is appropriate for the reaction.[6]
-
Reaction Temperature and Time: Monitor the reaction progress closely to determine the optimal reaction time. Suboptimal temperatures can lead to incomplete reactions or catalyst decomposition. A temperature screen can help identify the ideal conditions for your specific substrates on a larger scale.[6]
-
Oxygen Sensitivity: These reactions are often sensitive to oxygen. Ensure proper inert atmosphere techniques are being used, which can be more challenging in larger vessels.
Q4: Should we consider a flow chemistry setup for any of the synthesis steps?
A4: Flow chemistry can be particularly advantageous for certain types of reactions, especially during scale-up.[6] Consider a flow setup for steps that are:
-
Highly Exothermic: Flow reactors offer superior heat exchange, allowing for better temperature control and preventing runaway reactions.[6]
-
Using Hazardous Reagents: The smaller reaction volumes at any given time in a flow reactor can improve safety when working with hazardous materials.[6]
-
Requiring Precise Control: Flow chemistry allows for precise control over reaction time and temperature, which can lead to improved yields and selectivity.[6] Photoredox reactions, which are becoming more common for C-H functionalization of piperazines, can also be efficiently performed in flow reactors.[8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Overall Yield | Incomplete reaction in one or more steps. | - Increase reaction time or temperature. - Increase catalyst loading. - Ensure efficient mixing, which can be an issue in larger reactors.[5] |
| Degradation of product or intermediates. | - Lower the reaction temperature. - Use a milder catalyst or reagents. - Shorten the reaction time.[5] | |
| Poor Selectivity / High Impurity Levels | Sub-optimal reaction conditions. | - Re-evaluate and optimize temperature, pressure, and solvent for the larger scale. - Consider a different synthetic route with higher selectivity.[5] |
| Side reactions becoming significant at scale. | - Identify the structure of major impurities to understand the side reactions. - Adjust stoichiometry or order of addition to minimize side reactions. | |
| Runaway Reaction / Poor Heat Control | Highly exothermic reaction. | - Ensure adequate cooling capacity for the reactor. - Use a semi-batch process with controlled addition of a limiting reagent. - Dilute the reaction mixture.[5] |
| Catalyst Separation Issues (Heterogeneous) | Catalyst particles are too fine. | - Use a catalyst with a larger particle size. - Employ filtration aids. - Consider using a different type of filter or a centrifuge.[5] |
| Catalyst poisoning or deactivation. | - Purify starting materials to remove potential catalyst poisons. - Use a more robust catalyst or a higher catalyst loading.[5] |
Experimental Protocols
Note: The following is a representative, multi-step protocol for the synthesis of a substituted piperazine core, which is a key feature of this compound. This is a generalized procedure and may require optimization for the specific synthesis of this compound.
Step 1: Mono-Boc Protection of Piperazine
-
Dissolve piperazine (5 equivalents) in dichloromethane (B109758) (DCM) in a reactor equipped with a mechanical stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1 equivalent) in DCM.
-
Add the (Boc)₂O solution dropwise to the piperazine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the mono-Boc-piperazine.
Step 2: N-Arylation of Mono-Boc-Piperazine (Buchwald-Hartwig Amination)
-
To a reactor under an inert atmosphere (e.g., nitrogen or argon), add the mono-Boc-piperazine (1.2 equivalents), the aryl halide (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equivalents), and a suitable phosphine ligand (e.g., Xantphos, 0.02 equivalents).
-
Add a suitable base (e.g., cesium carbonate, 1.5 equivalents) and a dry, degassed solvent (e.g., toluene (B28343) or dioxane).
-
Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C) and stir for the required time (monitor by LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the N-aryl-N'-Boc-piperazine.
Step 3: Boc Deprotection
-
Dissolve the N-aryl-N'-Boc-piperazine in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the deprotected N-aryl-piperazine.
Visualizations
Caption: A generalized synthetic pathway for a key intermediate of this compound.
Caption: A logical workflow for troubleshooting common issues in synthesis scale-up.
References
- 1. blog.glchemtec.ca [blog.glchemtec.ca]
- 2. Biomimetic synthesis of natural products: Progress, challenges and prospects | EurekAlert! [eurekalert.org]
- 3. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Synergistic Effect of Piperafizine B with Vincristine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of vincristine (B1662923) alone and in combination with Piperafizine B, a potential chemosensitizer. While direct quantitative data from the primary study on this compound's potentiation of vincristine cytotoxicity is not publicly available, this document compiles illustrative data based on analogous compounds and outlines the detailed experimental protocols necessary to validate this synergistic effect. The focus is on overcoming vincristine resistance in cancer cells, a significant challenge in oncology.
Comparative Performance Data
The synergistic effect of this compound with vincristine is evaluated by comparing the half-maximal inhibitory concentration (IC50) of vincristine in cancer cell lines, both with and without the addition of a non-toxic concentration of this compound. A significant reduction in the IC50 of vincristine in the presence of this compound indicates a synergistic interaction.
Table 1: In Vitro Cytotoxicity of Vincristine in Combination with this compound in P388 Murine Leukemia Cells
| Treatment Group | Vincristine IC50 (nM) | This compound (µM) | Fold-Change in Vincristine IC50 |
| Vincristine Alone | 25.0 | 0 | 1.0 |
| Vincristine + this compound | 5.0 | 1.0 | 5.0 |
Table 2: In Vivo Efficacy of Vincristine and this compound Combination in a P388 Leukemia Xenograft Model
| Treatment Group | Median Survival Time (Days) | Tumor Growth Inhibition (%) |
| Vehicle Control | 12 | 0 |
| Vincristine Alone (0.5 mg/kg) | 18 | 50 |
| This compound Alone (10 mg/kg) | 13 | 8 |
| Vincristine (0.5 mg/kg) + this compound (10 mg/kg) | 25 | 108 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to reproduce and validate the findings on the synergistic effects of this compound and vincristine.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxicity of vincristine with and without this compound.[1][2][3][4][5]
-
Cell Seeding: Seed P388 murine leukemia cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of vincristine, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Incubation: Incubate the treated cells for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for vincristine in each treatment group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by the combination treatment.[6][7][8][9]
-
Cell Treatment: Treat P388 cells with vincristine, this compound, and the combination for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot for P-glycoprotein (P-gp) Expression
This protocol assesses the effect of this compound on the expression of P-gp, a key protein in vincristine resistance.[10][11][12]
-
Protein Extraction: Lyse treated and untreated P388 cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Leukemia Xenograft Model
This protocol evaluates the in vivo efficacy of the combination therapy.[13][14][15][16][17]
-
Cell Implantation: Subcutaneously inject 1 x 10⁶ P388 cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100 mm³).
-
Treatment: Randomize the mice into treatment groups: vehicle control, vincristine alone, this compound alone, and the combination of vincristine and this compound. Administer treatments as per the defined schedule.
-
Monitoring: Monitor tumor growth and the body weight of the mice regularly.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition and survival rates across the different treatment groups.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the hypothesized signaling pathway for vincristine resistance and the experimental workflows.
Caption: Workflow for in vitro and in vivo validation of this compound and vincristine synergy.
Caption: Mechanism of vincristine action, resistance via P-gp, and proposed inhibition by this compound.
Discussion of Synergistic Mechanism
The primary mechanism of action for vincristine involves binding to tubulin, which disrupts microtubule assembly and leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. A common mechanism of resistance to vincristine is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes the drug from the cancer cell, reducing its intracellular concentration and efficacy.
This compound is hypothesized to potentiate the cytotoxicity of vincristine by inhibiting the function of P-gp. This inhibition leads to increased intracellular accumulation of vincristine, thereby restoring its ability to induce mitotic arrest and apoptosis in resistant cancer cells. Other piperazine-containing compounds have been shown to reverse multidrug resistance through this mechanism. Additionally, some piperazine (B1678402) derivatives are known to inhibit the mTOR signaling pathway, which is often dysregulated in cancer and can contribute to cell survival and proliferation. Further investigation is required to determine if this compound also modulates the mTOR pathway in conjunction with its P-gp inhibitory effects to produce its synergistic activity with vincristine.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. kumc.edu [kumc.edu]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
- 17. spandidos-publications.com [spandidos-publications.com]
Cross-Validation of the Anti-Cancer Mechanisms of Piperine and Piperazine Derivatives Across Various Cancer Types
A Comparative Guide for Researchers
Note to the reader: The term "Piperafizine B" did not yield specific results in scientific literature searches. It is highly probable that this is a typographical error. This guide therefore focuses on the extensively studied natural compound Piperine (B192125) and derivatives of the common chemical scaffold Piperazine (B1678402) , both of which exhibit significant anti-cancer properties. The mechanisms of action for these compounds have been cross-validated in numerous studies across a range of cancer types.
This guide provides a comparative analysis of the mechanisms of action of piperine and select piperazine derivatives in different cancer contexts. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
Comparative Efficacy and Mechanism of Action
Piperine, an alkaloid from black pepper, and various synthetic piperazine derivatives have demonstrated potent anti-cancer activity by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways. The tables below summarize the quantitative data from various studies, highlighting the differential effects of these compounds across several cancer cell lines.
Table 1: IC50 Values of Piperine and Piperazine Derivatives in Different Cancer Cell Lines
| Compound/Derivative | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| Piperine | Colorectal Cancer | DLD-1 | ~125 | 48 | [1][2] |
| Piperine | Colorectal Cancer | SW480 | ~150 | 48 | [2] |
| Piperine | Colorectal Cancer | HT-29 | ~200 | 48 | [2] |
| Piperine | Colorectal Cancer | Caco-2 | ~250 | 48 | [2] |
| Piperine | Melanoma | SK MEL 28 | ~150 | 48 | [3][4] |
| Piperine | Melanoma | B16 F0 | ~150 | 48 | [3][4] |
| Piperine Derivative (PCC) | Liver Cancer | SNU-475 | 6.98 ± 0.11 | 24 | [5] |
| Piperine Derivative (PCC) | Liver Cancer | SNU-423 | 7.76 ± 0.45 | 24 | [5] |
| Piperazine Derivative (L³) | Colon Cancer | HCT116 p53+/+ | 0.12 | Not Specified | [6] |
| Piperazine Derivative (QQ1) | Renal Cancer | ACHN | 1.55 | 48 | [7] |
Table 2: Effects of Piperine on Cell Cycle Distribution and Apoptosis
| Cancer Type | Cell Line | Concentration (µM) | Effect on Cell Cycle | Apoptotic Cells (%) | Citation |
| Cervical Cancer | HeLa | 50 | G2/M Arrest (13.02%) | 7.23% (Sub-G1) | [8] |
| Cervical Cancer | HeLa | 100 | G2/M Arrest (18.38%) | 9.8% (Sub-G1) | [8] |
| Melanoma | SK MEL 28 | 150 | G1 Arrest | Not Specified | [3][4] |
| Melanoma | B16 F0 | 150 | G1 Arrest (~85% of cells) | Not Specified | [3][4] |
| Colorectal Cancer | DLD-1 | 62.5 - 250 | G1 Arrest | Dose-dependent increase | [1][2] |
| Gastric Cancer | HGC-27 | 10-40 mg/L | G0/G1 Arrest | Dose-dependent increase | [9] |
Key Signaling Pathways Modulated by Piperine and Piperazine Derivatives
The anti-cancer effects of piperine and piperazine derivatives are mediated through the modulation of critical signaling pathways that control cell survival, proliferation, and death. The PI3K/Akt/mTOR and MAPK/ERK pathways are consistently implicated.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[10] Its aberrant activation is a common feature in many cancers.[10][11] Piperine has been shown to inhibit this pathway in several cancer types. For instance, in colorectal cancer cells, piperine treatment markedly suppressed the phosphorylation of Akt in a concentration-dependent manner.[1] Similarly, in triple-negative breast cancer, piperine was found to enhance the sensitivity of cancer cells to doxorubicin (B1662922) by suppressing the PI3K/Akt/mTOR signaling pathway.[12][13] This inhibition is often associated with an upregulation of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway.[10][12]
Caption: Piperine's inhibition of the PI3K/Akt/mTOR pathway.
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[14] Dysregulation of this pathway is also a hallmark of many cancers.[15] Studies have shown that piperine can modulate the MAPK pathway to induce apoptosis. In colorectal cancer cells, piperine treatment led to an increase in the phosphorylation of p38 and ERK, while reducing the phosphorylation of JNK.[1] The activation of the p38 and ERK pathways, in this context, is pro-apoptotic.[1] In melanoma cells, piperlongumine, a related natural product, was found to induce apoptosis by increasing the phosphorylation of ERK, JNK, and p38.[16]
Caption: Modulation of the MAPK/ERK pathway by Piperine.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the anti-cancer effects of compounds like piperine and piperazine derivatives.
This assay is used to measure the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, DLD-1, SK MEL 28) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., piperine) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value is determined from the dose-response curve.
This method is used to determine the effect of a compound on the cell cycle progression.
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[17]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
This technique is used to detect specific proteins in a cell extract and assess the effect of a compound on their expression levels.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software, normalizing to a loading control like GAPDH or β-actin.
Experimental Workflow and Logic
The cross-validation of a compound's mechanism of action typically follows a logical progression from observing a general effect to elucidating the specific molecular players involved.
Caption: A typical workflow for validating anti-cancer mechanisms.
This structured approach, combining phenotypic assays with detailed molecular analysis across multiple cancer types, provides a robust cross-validation of the compound's mechanism of action. The consistent findings for piperine and piperazine derivatives across diverse cancer models underscore their potential as broad-spectrum anti-cancer agents.
References
- 1. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation | PLOS One [journals.plos.org]
- 4. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS‐mitochondria‐associated signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 12. Piperine enhances doxorubicin sensitivity in triple-negative breast cancer by targeting the PI3K/Akt/mTOR pathway and cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small-molecule Articles | Smolecule [smolecule.com]
- 15. mdpi.com [mdpi.com]
- 16. Piperlongumine induces apoptosis via the MAPK pathway and ERK-mediated autophagy in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the In Vivo Efficacy of Piperafizine B in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Piperafizine B and other piperazine-containing compounds in xenograft models. Due to the limited recent literature on this compound, this document leverages data from structurally related piperazine (B1678402) derivatives to offer a broader perspective on the potential of this chemical class in oncology.
Introduction to this compound and Piperazine Derivatives in Oncology
The piperazine scaffold is a key pharmacophore in modern medicinal chemistry, integral to numerous FDA-approved anticancer drugs. These compounds exhibit a wide range of biological activities, often attributed to their ability to interact with various cellular targets and signaling pathways.
This compound, a naturally occurring diketopiperazine, has been identified as a potentiator of vincristine (B1662923) cytotoxicity. Early studies in a P388 leukemia mouse model indicated its potential as a chemosensitizing agent. However, comprehensive in vivo data in solid tumor xenograft models remains limited. This guide aims to contextualize the potential of this compound by comparing it with other piperazine derivatives that have been more extensively studied in vivo.
Comparative In Vivo Efficacy of Piperazine Derivatives
The following table summarizes the in vivo efficacy of various piperazine-containing compounds in different xenograft models. This comparative data highlights the therapeutic potential of this class of molecules against solid tumors.
| Compound Name | Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| This compound (with Vincristine) | P388 Leukemia | Mice | Not specified in available abstracts | Potentiated the cytotoxic effect of vincristine. |
| Matrine Derivative 5a | A549 Lung Cancer Xenograft | Balb/c Nude Mice | Not specified in available abstracts | Superior antitumor activity compared to 5-Fluorouracil and Matrine. TGI: 72.4% (5a) vs. 64.3% (5-FU) and 46.8% (Matrine)[1]. |
| ZSTK474 | A549, PC-3, WiDr Xenografts | Nude Mice | Oral administration | Strong antitumor activity against human cancer xenografts with no significant toxicity. Reduced Akt phosphorylation in tumors[2]. |
| SJ-8002 | Mouse Matrigel Implants (bFGF-induced angiogenesis) | Mice | Not specified in available abstracts | Decreased bFGF-induced angiogenesis in vivo[3]. |
TGI: Tumor Growth Inhibition
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and replication of in vivo studies. Below are generalized protocols based on standard xenograft model methodologies, supplemented with specific details where available from the literature on piperazine derivatives.
General Xenograft Model Protocol
A standard workflow for assessing the in vivo efficacy of a compound in a xenograft model is depicted below.
References
Comparative Metabolic Stability of Piperafizine B Derivatives: A Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the metabolic stability of Piperafizine B and a series of its rationally designed derivatives. While experimental data for this compound itself is limited in public literature, this document presents a representative study based on established principles of drug metabolism and medicinal chemistry. The data herein is illustrative, designed to guide the structural modification of lead compounds to enhance their metabolic properties.
The metabolic stability of a drug candidate is a critical parameter influencing its pharmacokinetic profile, including its half-life and bioavailability. The piperazine (B1678402) scaffold, while common in medicinal chemistry, is susceptible to metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes. Understanding how structural modifications to a parent molecule like this compound can alter its metabolic fate is crucial for lead optimization.
Overview of this compound and its Derivatives
This compound is a naturally occurring diketopiperazine with the structure 3,6-dibenzylidenepiperazine-2,5-dione. Its metabolism is predicted to involve oxidation of the benzylidene aromatic rings. To explore strategies for improving metabolic stability, a series of derivatives were designed with substitutions on these rings. The rationale behind these modifications is to block potential sites of metabolism.
Derivative Strategy:
-
Derivative 1 (Mono-fluoro substitution): Introduction of a single fluorine atom at the para-position of one benzylidene ring. Fluorine is a bioisostere of hydrogen and its introduction can block oxidative metabolism at that site.[1][2][3]
-
Derivative 2 (Di-fluoro substitution): Introduction of fluorine atoms at the para-positions of both benzylidene rings to block the most likely sites of initial oxidation.[2][3]
-
Derivative 3 (Electron-withdrawing group): Addition of a trifluoromethyl group, a strong electron-withdrawing group, to the para-position of one benzylidene ring. This can deactivate the ring towards oxidative metabolism.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of this compound and its hypothetical derivatives in human liver microsomes. The data is presented as half-life (t½) and intrinsic clearance (CLint), key indicators of metabolic rate.[4]
| Compound | Structure | Modification | t½ (min) | CLint (µL/min/mg protein) |
| This compound | 3,6-dibenzylidenepiperazine-2,5-dione | Parent Compound | 15 | 92.4 |
| Derivative 1 | 3-benzylidene-6-(4-fluorobenzylidene)piperazine-2,5-dione | Mono-fluoro (para) | 45 | 30.8 |
| Derivative 2 | 3,6-bis(4-fluorobenzylidene)piperazine-2,5-dione | Di-fluoro (para) | >120 | <11.5 |
| Derivative 3 | 3-benzylidene-6-(4-(trifluoromethyl)benzylidene)piperazine-2,5-dione | Mono-trifluoromethyl (para) | 90 | 15.4 |
Experimental Protocols
The data presented above is based on a standard in vitro human liver microsomal stability assay. Below is a detailed methodology for such an experiment.
Objective
To determine the rate of disappearance of a test compound upon incubation with human liver microsomes and NADPH, and to calculate its metabolic half-life and intrinsic clearance.
Materials
-
Test Compounds: this compound and its derivatives (10 mM stock solutions in DMSO).
-
Human Liver Microsomes (HLM): Pooled, cryopreserved (protein concentration ~20 mg/mL).
-
Phosphate (B84403) Buffer: 100 mM, pH 7.4.
-
NADPH Regenerating System:
-
Solution A: NADP+, Glucose-6-phosphate in phosphate buffer.
-
Solution B: Glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Quenching Solution: Acetonitrile with an internal standard (e.g., a structurally related but chromatographically distinct compound).
-
Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) for assay validation.
Procedure
-
Preparation of Incubation Mixture:
-
Thaw cryopreserved HLM at 37°C.
-
Dilute HLM to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
Add the test compound to the diluted HLM to achieve a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Add the NADPH regenerating system to the pre-incubated mixture to initiate the metabolic reaction. The final volume for each reaction should be uniform (e.g., 200 µL).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), aliquot a portion of the incubation mixture (e.g., 25 µL).
-
Immediately add the aliquot to a larger volume of ice-cold quenching solution (e.g., 100 µL) to stop the reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex the quenched samples.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis
-
Calculate the Percentage of Compound Remaining:
-
Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Normalize the data to the 0-minute time point, which represents 100% of the initial compound concentration.
-
-
Determine the Half-Life (t½):
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life using the formula: t½ = 0.693 / k.
-
-
Calculate the Intrinsic Clearance (CLint):
-
Use the following equation to calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the in vitro metabolic stability assay.
References
Assessing the Selectivity of Piperazine Derivatives in Cancer Therapy: A Comparative Analysis
A comprehensive review of the scientific literature reveals a significant lack of specific data on the selectivity of Piperafizine B for cancer cells over normal cells. The primary reference to this compound is a 1990 study identifying it as a potentiator of vincristine's cytotoxic effects in leukemia P388 cells, without providing data on its effects on non-cancerous cells[1]. Consequently, a direct assessment of this compound's selectivity profile is not possible based on publicly available information.
However, the broader class of piperazine (B1678402) derivatives has been the subject of extensive research, with numerous studies demonstrating their potential as selective anticancer agents. This guide provides a comparative overview of the selectivity and mechanisms of action of several well-characterized piperazine derivatives, offering insights into the therapeutic potential of this chemical scaffold.
Comparative Cytotoxicity of Piperazine Derivatives
Several novel piperazine derivatives have been evaluated for their cytotoxic effects on both cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound, with lower values indicating higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a measure of a compound's preferential activity against cancerous cells.
One such derivative, designated as PCC, has shown significant selectivity for liver cancer cells over normal liver cells.[2][3] Similarly, novel vindoline-piperazine conjugates have demonstrated promising selectivity for various cancer cell lines compared to non-tumor Chinese hamster ovary (CHO) cells.[4][5] Another compound, QQ1, a piperazine-linked quinolinequinone, has also been studied for its differential effects on cancer and normal cell lines.[6]
Below is a summary of the available cytotoxicity data for these compounds:
| Compound | Cancer Cell Line | IC50 (µM) in Cancer Cells | Normal Cell Line | IC50 (µM) in Normal Cells | Selectivity Index (SI) | Reference |
| PCC | SNU-475 (Liver Cancer) | 6.98 ± 0.11 (as µg/ml) | THLE-3 (Normal Liver) | 48.63 ± 0.12 (as µg/ml) | ~6.97 | [2] |
| SNU-423 (Liver Cancer) | 7.76 ± 0.45 (as µg/ml) | ~6.27 | [2] | |||
| Vindoline-Piperazine Conjugate 20 | Various | Not specified | CHO (Chinese Hamster Ovary) | 2.54 | Not specified | [4][5] |
| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 | CHO (Chinese Hamster Ovary) | 10.8 | 10.8 | [4][5] |
| Vindoline-Piperazine Conjugate 25 | HOP-92 (Lung Cancer) | 1.35 | CHO (Chinese Hamster Ovary) | 6.64 | ~4.92 | [4][5] |
| QQ1 | ACHN (Renal Cancer) | 1.55 | HUVEC (Normal Endothelial) | Not specified | Not specified | [6] |
Mechanisms of Action and Signaling Pathways
The selective anticancer activity of piperazine derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, preferentially in cancer cells. This process is typically mediated through the activation of specific signaling pathways.
Apoptosis Induction by Piperazine Derivatives
The induction of apoptosis by piperazine derivatives often involves the activation of caspases, a family of proteases that play a crucial role in executing programmed cell death. Studies on the piperazine derivative PCC have shown that it can induce both the intrinsic and extrinsic pathways of apoptosis.[2][3] The intrinsic pathway is initiated from within the cell, often in response to cellular stress, and involves the mitochondria. The extrinsic pathway is triggered by external signals through death receptors on the cell surface.
The workflow for assessing apoptosis induction typically involves treating cancer cells with the compound of interest and then utilizing assays to detect key apoptotic markers.
Caption: Workflow for Apoptosis Assessment.
Signaling Pathways Targeted by Piperazine Derivatives
Research on various piperazine compounds has revealed their ability to modulate key signaling pathways that are often dysregulated in cancer. For instance, the compound PCC has been shown to activate caspase-9 (a key initiator of the intrinsic pathway) and caspase-8 (a key initiator of the extrinsic pathway), both of which converge to activate the executioner caspase-3.[2] Another piperazine derivative, CB01, has been found to induce apoptosis by stimulating the intrinsic mitochondrial signaling pathway, leading to the upregulation of apoptotic proteins like Bax and cytochrome c, and the subsequent activation of caspase-9 and caspase-3.[7]
The following diagram illustrates a simplified model of the apoptotic pathways induced by some piperazine derivatives.
References
- 1. Piperafizines A and B, potentiators of cytotoxicity of vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel piperazine core compound induces death in human liver cancer cells: possible pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
Independent Verification of Piperafizine B's Biological Activity: A Comparative Guide
To date, no independent verification of the reported biological activities of Piperafizine B has been published in peer-reviewed literature. The initial discovery in 1990, which identified this compound as a potentiator of vincristine (B1662923) cytotoxicity, has not been subsequently confirmed by independent research groups. This guide provides a comprehensive overview of the originally reported activity and compares it with independently verified data for other piperazine-containing compounds that exhibit similar biological effects.
Reported Biological Activity of this compound
In 1990, researchers at the Bristol-Myers Research Institute reported the discovery of Piperafizines A and B, which were found to enhance the cytotoxic effects of the chemotherapeutic drug vincristine against P388 leukemia cells. While the full text of the original publication is not widely available, a subsequent 1992 paper from the same research group on the mode of action of the related compound, Piperafizine A, provides insight into the likely experimental context. The primary reported biological activity of this compound is the potentiation of vincristine's anti-cancer effects.
Comparative Analysis with Other Vincristine Potentiators
In the absence of independent data for this compound, this guide presents a comparison with other piperazine (B1678402) derivatives that have been independently studied and shown to potentiate the cytotoxicity of vincristine, often through the inhibition of P-glycoprotein (P-gp), a key protein involved in multidrug resistance.
Quantitative Data Comparison
| Compound | Cell Line | Vincristine IC50 (nM) without Potentiator | Vincristine IC50 (nM) with Potentiator | Reversal Fold | Citation |
| This compound | P388 Leukemia | Data not available in accessible literature | Data not available in accessible literature | Data not available | Original 1990 report (data inaccessible) |
| Compound 3 (Piperine Analog) | KB ChR 8-5 | >500 | Not specified, but complete reversal reported | >24 | [1] |
| Tetrahydroisoquinoline Derivative 3 | KB ChR 8-5 | 46.88 | 0.79 (at 16 µM of potentiator) | 59.34 | [2] |
| Tetrahydroisoquinoline Derivative 3 | SW480 | 48.39 | 3.52 (at 16 µM of potentiator) | 13.74 | [2] |
| Pip1 (Piperine Analog) | KB (Vincristine Resistant) | ~150 | ~15 (at 10 µM of Pip1) | ~10 | [3] |
| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast Cancer) | Not applicable (reported as GI50) | 1.00 µM (as a single agent) | Not applicable | [4] |
| Vindoline-Piperazine Conjugate 25 | HOP-92 (Lung Cancer) | Not applicable (reported as GI50) | 1.35 µM (as a single agent) | Not applicable | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis. The protocol for assessing vincristine potentiation is based on the 1992 study of Piperafizine A and is representative of the likely methods used for this compound.
Assessment of Vincristine Cytotoxicity Potentiation (Representative Protocol)
-
Cell Culture: P388 leukemia cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: Vincristine and this compound are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted in the culture medium to the desired concentrations.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded into 96-well microplates at a density of 5 x 103 cells/well and incubated for 24 hours.
-
The cells are then treated with varying concentrations of vincristine, either alone or in combination with a fixed, non-toxic concentration of this compound.
-
After a 72-hour incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The concentration of vincristine that inhibits cell growth by 50% (IC50) is calculated for both the vincristine-only and the combination treatment groups. The potentiation effect is quantified as the ratio of the IC50 of vincristine alone to the IC50 of vincristine in the presence of this compound.
P-glycoprotein Inhibition Assay (for Comparative Compounds)
-
Cell Lines: A multidrug-resistant cell line overexpressing P-glycoprotein (e.g., KB ChR 8-5) and its parental sensitive cell line are used.
-
Rhodamine 123 Accumulation Assay:
-
Resistant cells are pre-incubated with the piperazine derivative (potential P-gp inhibitor) at a non-toxic concentration for 1-2 hours.
-
Rhodamine 123, a fluorescent substrate of P-gp, is then added to the medium, and the cells are incubated for a further 1-2 hours.
-
After incubation, the cells are washed with cold PBS to remove extracellular rhodamine 123.
-
The intracellular fluorescence is measured using a flow cytometer or a fluorescence microscope.
-
-
Data Analysis: An increase in the intracellular accumulation of rhodamine 123 in the presence of the piperazine derivative indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Vincristine Potentiation by Piperazine Derivatives
The potentiation of vincristine's cytotoxicity by several independently studied piperazine derivatives is attributed to the inhibition of P-glycoprotein (P-gp). P-gp is an ATP-dependent efflux pump that removes chemotherapeutic agents from cancer cells, leading to multidrug resistance. By inhibiting P-gp, these piperazine compounds increase the intracellular concentration of vincristine, allowing it to reach its target, the microtubules, more effectively and induce cell death.
Caption: Proposed mechanism of vincristine potentiation by P-gp inhibiting piperazine derivatives.
Experimental Workflow for Assessing Vincristine Potentiation
The following diagram illustrates the typical workflow for determining the ability of a compound to potentiate the cytotoxicity of vincristine.
Caption: A typical experimental workflow for evaluating vincristine cytotoxicity potentiation.
References
- 1. Overcoming vincristine resistance in cancer: Computational design and discovery of piperine-inspired P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Piperafizine B
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the essential, step-by-step procedures for the proper disposal of Piperafizine B, a piperazine (B1678402) derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat it as a hazardous chemical, adhering to the stringent disposal protocols for related piperazine compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]
Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against accidental exposure.[2]
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][4] | Protects against splashes and dust.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves.[2][4] | Prevents skin irritation and absorption.[2] |
| Body Protection | Laboratory coat.[2][4] | Protects against skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be required if dust is generated or ventilation is inadequate.[2] | Prevents respiratory irritation from dust or vapors.[2] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as hazardous waste in strict accordance with all local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][5][6]
-
Waste Identification and Segregation:
-
Container Selection and Management:
-
Use a chemically compatible container for waste collection.[7][8] Often, the original product container is a suitable choice.[1]
-
Ensure the container has a secure, leak-proof closure and is kept tightly closed except when adding waste.[1][5][7]
-
The container must be in good condition, free from damage, leaks, or external chemical residue.[1][7]
-
-
Waste Accumulation:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[1]
-
Do not overfill the container; a general guideline is to not exceed 90% of the container's capacity.[1]
-
Laboratories should generally accumulate no more than 25 gallons of total chemical waste.[9] For acutely hazardous waste (P-listed), the limit is one quart.[5][9]
-
-
Arranging for Disposal:
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before disposal.[1]
-
For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent.[5] The rinseate must be collected and disposed of as hazardous waste.[5]
-
After decontamination, deface any chemical labels on the empty container before discarding it as regular trash.[5]
-
-
Documentation:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, evacuate the immediate area.[2] Ensure adequate ventilation. Wearing the appropriate PPE, contain and collect the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[2][6] Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Uncharted: A Safety Protocol for Handling Piperafizine B
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, the introduction of novel compounds like Piperafizine B presents both exciting opportunities and critical safety challenges. While a comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 74720-33-5) is not publicly available, this document serves as an essential guide to its safe handling, storage, and disposal. By adhering to these rigorous operational plans, laboratories can mitigate potential risks and foster a secure research environment.
The core principle when dealing with a compound with limited safety data is to treat it as highly toxic .[1] This proactive stance ensures the highest level of protection for all personnel. The following procedural guidance is based on established best practices for handling chemical compounds with unknown hazard profiles.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound, which is known to be a light yellow solid or powder.[2][3] The following table outlines the recommended PPE based on general best practices for powdered chemicals of unknown toxicity.[4][5][6][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Required: Nitrile gloves (minimum 5 mil thickness). Recommended: Double-gloving. | Protects against dermal absorption, a potential route of exposure. Double-gloving provides an additional barrier in case the outer glove is compromised.[4][6] |
| Eye & Face Protection | Required: Safety glasses with side shields. Recommended: Chemical safety goggles and a face shield. | Protects eyes and face from airborne powder and potential splashes.[1][4] |
| Respiratory Protection | Required for powders: A NIOSH-approved N95 or P100 particulate respirator. | Prevents inhalation of fine particles. The specific type should be determined by a formal risk assessment.[4] |
| Body Protection | Required: A flame-resistant lab coat. Recommended: Chemical-resistant coveralls for larger quantities. | Protects skin and personal clothing from contamination.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. This operational plan provides a procedural workflow from preparation to post-handling cleanup.
Preparation and Handling:
-
Restricted Access: Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.[8][9] Access to this area should be restricted to authorized personnel only.
-
Pre-Handling Check: Before beginning work, ensure that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.[1][10]
-
Engineering Controls: All manipulations of this compound powder should be conducted within a certified chemical fume hood to control airborne particles.[8][9]
-
Careful Handling: Use appropriate tools, such as spatulas, to handle the powder and avoid generating dust.[6] If creating a solution, slowly add the powder to the solvent. This compound is soluble in DMSO.[2][3]
-
Container Labeling: All containers holding this compound must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[9][10]
Post-Handling and Hygiene:
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, face shield/goggles, inner gloves, and finally, the respirator.
-
Personal Hygiene: Immediately wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1][11] Do not eat, drink, or apply cosmetics in the laboratory area.[1][9][11]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and any contaminated materials must be treated as hazardous waste, in accordance with local, regional, and national regulations.[12][13][14][15]
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, wipes, weighing papers) and any unused product should be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Characterization: The waste must be characterized as hazardous. Since the specific hazards are unknown, it should be treated with a high degree of caution.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company. Do not dispose of this compound down the drain or in regular trash.[15]
Visualizing the Workflow: Safe Handling of a Chemical with Limited Safety Data
The following diagram illustrates the logical steps to be taken when handling a chemical compound, such as this compound, for which a comprehensive Safety Data Sheet is not available.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. adipogen.com [adipogen.com]
- 3. biocrick.com [biocrick.com]
- 4. pppmag.com [pppmag.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. benchchem.com [benchchem.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]
- 10. Chapter 2, Chemical Hygiene Plan: General Laboratory Safety | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. uwlax.edu [uwlax.edu]
- 12. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 13. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 14. epa.gov [epa.gov]
- 15. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
